Fenebrutinib's Mechanism of Action on B-Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary Fenebrutinib is a potent, highly selective, non-covalent, and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fenebrutinib is a potent, highly selective, non-covalent, and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] By targeting BTK, fenebrutinib effectively modulates B-cell development, activation, and survival, making it a promising therapeutic agent for autoimmune diseases and B-cell malignancies.[1][4] This technical guide provides an in-depth overview of fenebrutinib's mechanism of action on B-cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: BTK Inhibition
Fenebrutinib exerts its effects by binding to the ATP-binding site of BTK, thereby preventing its phosphorylation and subsequent activation.[5] This non-covalent and reversible binding allows for a long residence time with BTK, averaging 18.3 ± 2.8 hours in in-vitro biochemical assays.[2] The inhibition of BTK disrupts the downstream signaling cascade that is essential for B-cell function.
Upon engagement of the B-cell receptor (BCR) by an antigen, a signaling cascade is initiated, with BTK playing a pivotal role. Fenebrutinib's inhibition of BTK leads to a reduction in the activation of downstream targets, including phospholipase C gamma 2 (PLCγ2), protein kinase B (AKT), and extracellular signal-regulated kinase (ERK).[2] This ultimately results in the inhibition of NF-κB-dependent transcription, leading to reduced B-cell activation, proliferation, and survival.[2][6]
Quantitative Data
The following tables summarize the key quantitative data related to fenebrutinib's potency, selectivity, and cellular activity.
Table 1: Fenebrutinib Potency Against Wild-Type and Mutant BTK
Objective: To determine the selectivity of fenebrutinib for BTK over other kinases.
Methodology:
A panel of up to 287 recombinant human kinases, including cytoplasmic and receptor tyrosine kinases, serine/threonine kinases, and lipid kinases, is used.[2]
Fenebrutinib is screened at a concentration of 1 µM.[2][8]
Kinase activity is assessed by measuring either peptide phosphorylation or ADP production.[2]
For kinases inhibited by approximately 80% or more at the initial screening concentration, a 10-point inhibitor titration is performed to determine the IC₅₀ value.[2]
The ATP concentration used in the activity assays is typically within 2-fold of the experimentally determined apparent Michaelis constant (Kₘapp) for each kinase.[2]
B-Cell Activation Assay (CD69 Expression)
Objective: To assess the inhibitory effect of fenebrutinib on B-cell activation in human whole blood.
Methodology:
Human whole blood is collected from healthy donors.
The blood is treated with varying concentrations of fenebrutinib.
B-cell activation is stimulated using an anti-IgM antibody.
The expression of the early activation marker CD69 on the surface of CD19⁺ B-cells is measured by flow cytometry.[7]
The IC₅₀ value is calculated as the concentration of fenebrutinib that causes a 50% reduction in CD69 expression.[7]
BTK Occupancy Assay
Objective: To measure the engagement of fenebrutinib with its target, BTK, in cells.
Methodology:
A time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay is employed to measure both free and total BTK levels in a multiplexed format.[9][10]
Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples.[9]
A terbium-conjugated anti-BTK antibody serves as the energy donor.[9]
Fenebrutinib's Binding Kinetics to Bruton's Tyrosine Kinase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the binding kinetics of fenebrutinib to its target, Bruton's tyrosine kinase (BTK). Fenebrutinib i...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding kinetics of fenebrutinib to its target, Bruton's tyrosine kinase (BTK). Fenebrutinib is a potent, highly selective, and reversible non-covalent inhibitor of BTK, a key enzyme in B-cell and myeloid cell signaling pathways.[1][2] Understanding the kinetic parameters of this interaction is crucial for elucidating its mechanism of action and optimizing its therapeutic potential in autoimmune diseases such as multiple sclerosis.[1][3][4]
Quantitative Binding and Inhibition Data
The interaction between fenebrutinib and BTK has been characterized by several key quantitative parameters, providing insights into its potency, affinity, and duration of action.
Parameter
Value
Description
Source(s)
Ki
0.91 nM
Inhibition constant, indicating high binding affinity.
Mechanism of Action: Non-Covalent, Reversible Inhibition
Fenebrutinib distinguishes itself from many other BTK inhibitors through its non-covalent and reversible binding mechanism.[1][3][4] This means it does not form a permanent chemical bond with the cysteine 481 residue in the ATP binding pocket of BTK, a common mechanism for covalent inhibitors.[8] Instead, fenebrutinib's interaction is characterized by strong, non-covalent forces. This reversibility, combined with its high selectivity, may contribute to a favorable long-term safety profile by minimizing off-target effects.[2]
dot
Fenebrutinib's reversible, non-covalent binding to the BTK active site.
BTK Signaling Pathway and Point of Inhibition
BTK is a critical signaling molecule downstream of the B-cell receptor (BCR) and Fc receptors.[9][10] Upon receptor activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream pathways such as PLCγ2, which in turn mobilizes calcium and activates transcription factors like NF-κB.[8] This cascade is essential for B-cell proliferation, differentiation, and survival. Fenebrutinib exerts its effect by directly inhibiting the kinase activity of BTK, thereby blocking this entire downstream signaling cascade.
Fenebrutinib: A Technical Guide to Reversible, Non-Covalent BTK Inhibition
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed technical overview of fenebrutinib, a potent and highly selective, reversible, non-covalent inhibitor of Bruton's tyrosine...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of fenebrutinib, a potent and highly selective, reversible, non-covalent inhibitor of Bruton's tyrosine kinase (BTK). It explores the molecule's mechanism of action, biochemical and cellular activity, selectivity, and pharmacokinetic profile. Detailed experimental protocols for key assays and visualizations of critical pathways and workflows are included to support further research and development.
Introduction: The Role of Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1][2] It is a crucial signaling molecule in multiple hematopoietic cell lineages, most notably B-lymphocytes and myeloid cells.[2][3] Within B-cells, BTK is a key component of the B-cell receptor (BCR) signaling pathway, which governs B-cell development, differentiation, activation, and survival.[2][4] In myeloid cells like macrophages and microglia, BTK is involved in signaling cascades initiated by Toll-like receptors and Fc-gamma receptors (FcγR), contributing to innate immune responses and inflammation.[3][5]
Given its central role, aberrant BTK signaling is implicated in the pathophysiology of B-cell malignancies and autoimmune diseases.[2][6] This has made BTK a prime therapeutic target. First-generation BTK inhibitors, such as ibrutinib, are irreversible covalent binders that form a permanent bond with a cysteine residue (C481) in the ATP-binding site of BTK.[2] While effective, these covalent inhibitors can be limited by off-target effects and the emergence of resistance, often through mutations at the C481 binding site.[1][7] This has driven the development of a new class of non-covalent, reversible inhibitors, designed to offer a different mechanism of action and potentially overcome these limitations. Fenebrutinib (GDC-0853) is a leading candidate in this class.[7][8]
Fenebrutinib: Mechanism of Reversible, Non-Covalent Inhibition
Fenebrutinib is an orally administered small molecule that potently and selectively inhibits BTK through a non-covalent, reversible binding mechanism.[7][8] Unlike covalent inhibitors, fenebrutinib does not bind to the C481 residue. Instead, it achieves its inhibitory activity by forming hydrogen bonds with key amino acid residues within the BTK active site, specifically K430, M477, and D539.[1][7] This distinct binding mode makes it effective against wild-type BTK as well as the C481S mutation that confers resistance to covalent inhibitors.[7][9]
The reversibility and high selectivity of fenebrutinib are key design features intended to reduce off-target effects, potentially leading to an improved long-term safety profile, which is particularly important for the treatment of chronic autoimmune diseases like multiple sclerosis and rheumatoid arthritis.[10][11]
Figure 1: Covalent vs. Non-Covalent BTK Inhibition Mechanism.
B-Cell Receptor (BCR) and FcγR Signaling Pathways
Fenebrutinib exerts its therapeutic effect by blocking downstream signaling from the BCR in B-cells and the FcγR in myeloid cells. In the canonical BCR pathway, antigen binding triggers the phosphorylation of CD79a/b, leading to the activation of SYK, which in turn phosphorylates and activates BTK.[7] Activated BTK then phosphorylates PLCγ2, initiating a cascade that results in the activation of transcription factors like NF-κB, ultimately promoting B-cell proliferation and survival. Fenebrutinib's inhibition of BTK halts this entire downstream cascade. Similarly, in microglia, fenebrutinib blocks inflammatory pathways linked to FcγR activation.[3][12]
Figure 2: Simplified BTK Signaling Pathway and Point of Inhibition.
Quantitative Data Summary
The potency, selectivity, and pharmacokinetic profile of fenebrutinib have been characterized through various preclinical and clinical studies.
Fenebrutinib is highly selective for BTK. When screened against a large panel of kinases at a concentration of 1 µM, it demonstrated significant inhibition (>50%) for only a few off-target kinases.
Data from a PopPK model incorporating results from healthy volunteers and patients with autoimmune diseases.[8][18]
Parameter
Population Typical Value
Patient Population
Apparent Clearance (CL/F)
19.1 L/hr
Pooled (Healthy & RA)
Volume of Central Compartment (Vc)
323.8 L
Pooled (Healthy & RA)
Mean Transit Time (Absorption)
0.757 hr
Pooled (Healthy & RA)
Apparent Clearance (CL/F)
55.5 L/hr (Median)
Relapsing Multiple Sclerosis
Volume of Central Compartment (Vc)
250.5 L (Median)
Relapsing Multiple Sclerosis
Mean Transit Time (Absorption)
0.703 hr (Median)
Relapsing Multiple Sclerosis
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize fenebrutinib.
This biochemical assay quantifies the enzymatic activity of purified BTK by measuring the amount of ADP produced during the kinase reaction.
Objective: To determine the IC50 of an inhibitor against purified BTK enzyme.
Principle: The assay measures kinase activity by quantifying the amount of ADP produced. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the ADP concentration.
Methodology:
Reagent Preparation: Recombinant human BTK enzyme, a suitable peptide substrate (e.g., Poly (4:1 Glu, Tyr)), and ATP are diluted in a kinase buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[19]
Inhibitor Preparation: Fenebrutinib is serially diluted to create a range of concentrations for the dose-response curve.
Kinase Reaction: In a 384-well plate, the BTK enzyme is incubated with the various concentrations of fenebrutinib for a defined period (e.g., 20 minutes) at room temperature.
Reaction Initiation: The kinase reaction is started by adding the substrate/ATP mixture to each well and incubated for a set time (e.g., 60 minutes) at room temperature.
Reaction Termination & ADP Detection: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes.
Signal Generation: Kinase Detection Reagent is added, which converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. The plate is incubated for 30 minutes.
Data Acquisition: Luminescence is measured using a plate reader. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.
Figure 3: Workflow for a BTK Kinase Inhibition Assay.
This assay measures the degree to which an inhibitor is bound to its target (BTK) within a cellular context, typically in peripheral blood mononuclear cells (PBMCs).
Objective: To quantify the engagement of fenebrutinib with BTK in cells from preclinical models or clinical trial subjects.
Principle: An ELISA-based method is used to measure the amount of "free" BTK (not bound to the inhibitor) in cell lysates. This is compared to the total amount of BTK protein to calculate the percentage of target occupancy.
Methodology:
Sample Collection: Blood samples are collected from subjects at various time points post-dose. PBMCs are isolated via density gradient centrifugation.
Cell Lysis: Isolated PBMCs are lysed to release intracellular proteins, including BTK.
Quantification of Free BTK:
An ELISA plate is coated with a BTK-specific capture antibody.
Cell lysates are added to the wells.
A biotinylated covalent BTK probe is added. This probe binds irreversibly to the active site of any free BTK.
A streptavidin-HRP conjugate is added, which binds to the biotinylated probe.
A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped. The resulting signal is proportional to the amount of free BTK.
Quantification of Total BTK: A separate sandwich ELISA is performed without the covalent probe to measure the total amount of BTK protein in the lysate.
Calculation: Target Occupancy (%) is calculated as:
[1 - (Free BTK / Total BTK)] * 100
This whole-blood functional assay measures the inhibitory effect of fenebrutinib on immune cell activation.
Objective: To determine the cellular IC50 of fenebrutinib by measuring the inhibition of B-cell or basophil activation.
Principle: Whole blood is treated with the inhibitor and then stimulated. Cell activation is measured by the upregulation of surface markers (e.g., CD69 on B-cells, CD63 on basophils), which is quantified using flow cytometry.
Methodology:
Sample Preparation: Fresh whole blood is aliquoted and incubated with serial dilutions of fenebrutinib.
Cell Stimulation:
For B-cells, a stimulant such as anti-IgM antibody is added to cross-link the BCR.[9]
For basophils, a stimulant such as anti-IgE antibody is added.
Staining: After stimulation, cells are stained with a cocktail of fluorescently-labeled antibodies, including markers to identify the cell population (e.g., CD19 for B-cells) and the activation marker (e.g., anti-CD69 or anti-CD63).
Lysis and Fixation: Red blood cells are lysed, and the remaining white blood cells are fixed.
Data Acquisition: Samples are analyzed on a flow cytometer. The expression level of the activation marker on the target cell population is measured.
Analysis: The percentage of inhibition of marker upregulation is calculated for each fenebrutinib concentration, and the data are used to determine the IC50.
Conclusion
Fenebrutinib is a potent, highly selective, reversible, and non-covalent BTK inhibitor with a distinct mechanism of action compared to first-generation covalent inhibitors. Its ability to bind reversibly to the BTK active site, including in mutants that are resistant to covalent drugs, represents a significant advancement.[7][9] Preclinical and clinical data demonstrate potent inhibition of BTK-mediated signaling pathways in both adaptive (B-cells) and innate (myeloid cells) immune compartments.[3][10] The combination of high selectivity, a reversible binding mode, and a well-characterized pharmacokinetic profile supports its ongoing development for a range of autoimmune diseases, offering a promising alternative therapeutic strategy.[1][10]
Fenebrutinib's Kinase Selectivity: A Deep Dive into its Profile and Therapeutic Implications
For Immediate Release SOUTH SAN FRANCISCO, Calif. – November 7, 2025 – Fenebrutinib (GDC-0853), a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK), demonstrates a highly selective kinase inhibition profi...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – November 7, 2025 – Fenebrutinib (GDC-0853), a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK), demonstrates a highly selective kinase inhibition profile, a key characteristic that may contribute to its favorable safety profile in clinical development for autoimmune diseases.[1][2][3] This in-depth guide explores the selectivity of fenebrutinib against a broad panel of kinases, details the experimental methodologies used for its characterization, and visualizes its mechanism of action within key signaling pathways.
Fenebrutinib is a non-covalent inhibitor of BTK, a critical enzyme in the signaling pathways of B cells and myeloid cells.[4][5] By blocking BTK, fenebrutinib effectively modulates the activation of these immune cells, which are implicated in the pathogenesis of various autoimmune disorders.[4][6][7][8]
Quantitative Kinase Selectivity Profile
Fenebrutinib has been rigorously tested against a wide array of kinases to determine its selectivity. In a comprehensive screen of 286 kinases, fenebrutinib demonstrated remarkable specificity for BTK. At a concentration of 1 µM, it inhibited only a small fraction of the tested kinases, underscoring its precise mechanism of action.[1]
The high selectivity of fenebrutinib is further highlighted by its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against its primary target, BTK, and other closely related kinases. Fenebrutinib exhibits a Ki of 0.91 nM for BTK.[1][2] Notably, its potency against off-target kinases is significantly lower, with selectivity ratios exceeding 100-fold for several kinases.[1][2]
Below is a summary of the quantitative data on fenebrutinib's kinase selectivity:
... (additional kinases from comprehensive screen would be listed here if publicly available)
...
...
Table 1: Kinase Selectivity Profile of Fenebrutinib. This table summarizes the inhibitory activity of fenebrutinib against its primary target, BTK, and key off-target kinases. The high selectivity fold-change indicates a favorable therapeutic window.
Experimental Protocols
The characterization of fenebrutinib's selectivity profile involved a series of robust biochemical and cellular assays. The methodologies for these key experiments are detailed below.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of fenebrutinib against a broad panel of purified kinases.
Methodology:
Kinase Panel: A comprehensive panel of 286 purified human kinases was utilized.
Assay Principle: The assays measured the phosphorylation of a peptide substrate by each kinase in the presence of ATP.
Procedure:
Kinase reactions were performed in assay buffer containing the specific kinase, its peptide substrate, and ATP at a concentration close to its Km value.
Fenebrutinib was serially diluted and added to the reaction wells.
The reactions were incubated at room temperature for a specified period.
The amount of phosphorylated substrate was quantified using a suitable detection method, such as radioisotope incorporation or fluorescence-based detection.
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Objective: To assess the functional inhibition of B-cell receptor (BCR) signaling by fenebrutinib in a cellular context.
Methodology:
Cell Type: Human peripheral blood mononuclear cells (PBMCs) or isolated B cells.
Assay Principle: Activation of the BCR with an anti-IgM antibody induces the expression of the early activation marker CD69 on the surface of B cells.
Procedure:
Cells were pre-incubated with various concentrations of fenebrutinib.
B-cell activation was stimulated by the addition of an anti-IgM antibody.
Following an overnight incubation, the cells were stained with fluorescently labeled antibodies against CD19 (a B-cell marker) and CD69.
The percentage of CD69-positive B cells was determined by flow cytometry.
Data Analysis: The IC50 value, representing the concentration of fenebrutinib that inhibits 50% of CD69 expression, was calculated from the dose-response curve.
Monocyte FcγR-Mediated TNFα Release Assay
Objective: To evaluate the inhibitory effect of fenebrutinib on Fc gamma receptor (FcγR) signaling in monocytes.
Methodology:
Cell Type: Isolated human monocytes.
Assay Principle: Cross-linking of FcγRs on the surface of monocytes by immune complexes (e.g., aggregated IgG) triggers the release of the pro-inflammatory cytokine TNFα.
Procedure:
Monocytes were pre-treated with a range of fenebrutinib concentrations.
FcγR signaling was activated by the addition of heat-aggregated IgG.
After a defined incubation period, the cell culture supernatant was collected.
The concentration of TNFα in the supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA).
Data Analysis: The IC50 value for the inhibition of TNFα release was determined from the dose-response curve.
Signaling Pathway Visualizations
To further elucidate the mechanism of action of fenebrutinib, the following diagrams illustrate its role in key signaling pathways.
Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of Fenebrutinib on BTK.
Caption: Fc Gamma Receptor (FcγR) Signaling in Myeloid Cells and Fenebrutinib's inhibitory effect.
Conclusion
Fenebrutinib's highly selective kinase inhibition profile, with potent activity against BTK and minimal off-target effects, distinguishes it within its class. This selectivity, validated through rigorous biochemical and cellular assays, is fundamental to its mechanism of action in modulating B-cell and myeloid cell functions. The targeted inhibition of BTK within the BCR and FcγR signaling pathways provides a strong rationale for its ongoing investigation in a range of autoimmune diseases. The data presented in this guide underscore the potential of fenebrutinib as a precisely targeted therapy with a promising safety and efficacy profile.
The Molecular Basis for Fenebrutinib's High Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Fenebrutinib (GDC-0853) is a potent and highly selective, non-covalent, reversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critic...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenebrutinib (GDC-0853) is a potent and highly selective, non-covalent, reversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling enzyme in B-lymphocytes and myeloid cells, making it a key therapeutic target for a range of autoimmune diseases and B-cell malignancies. Unlike covalent BTK inhibitors, fenebrutinib's reversible binding and high selectivity may offer a favorable long-term safety profile by minimizing off-target effects. This technical guide provides an in-depth look at the molecular underpinnings of fenebrutinib's selectivity, supported by quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Potency of Fenebrutinib Against Wild-Type and Mutant BTK
Target
Parameter
Value (nM)
Wild-Type BTK
K_i_
0.91
Wild-Type BTK
IC_50_
2
C481S Mutant BTK
K_i_
1.6
C481R Mutant BTK
K_i_
1.3
T474I Mutant BTK
K_i_
12.6
T474M Mutant BTK
K_i_
3.4
Data sourced from MedChemExpress and Crawford JJ, et al. J Med Chem 2018.
Table 2: Kinase Selectivity Profile of Fenebrutinib
Kinase
% Inhibition at 1 µM
IC_50_ (nM)
Selectivity Fold (IC_50_ Off-target / IC_50_ BTK)
BTK
>99
2
1
BMX
>50
306
153
FGR
>50
336
168
SRC
>50
262
131
Fenebrutinib was screened against a panel of 287 kinases at a concentration of 1 µM. Only 3 out of 286 off-target kinases showed greater than 50% inhibition. Data compiled from Selleck Chemicals and Crawford JJ, et al. J Med Chem 2018.
Table 3: Cellular Activity of Fenebrutinib and Other BTK Inhibitors
Compound
Myeloid Cell (CD63) IC_50_ (nM)
B Cell (CD69) IC_50_ (nM)
Fenebrutinib
31
8
Ibrutinib
171
12
Tolebrutinib
166
10
Evobrutinib
1660
84
Data from whole human blood assays.
The Structural Basis of Fenebrutinib's Selectivity
The high selectivity of fenebrutinib for BTK is attributed to its unique, non-covalent binding mode, which distinguishes it from covalent inhibitors like ibrutinib. X-ray crystallography of fenebrutinib in complex with the BTK kinase domain (PDB ID: 5VFI) reveals that it binds in a manner orthogonal to how ATP and ibrutinib bind.
Key interactions contributing to fenebrutinib's potency and selectivity include:
Hinge Binding: The central pyridone moiety of fenebrutinib forms hydrogen bonds with the backbone of Met477 in the hinge region of the kinase.
Hydrophobic Interactions: The tricyclic ring system of fenebrutinib fits into a hydrophobic pocket, with Tyr551 of the activation loop moving significantly from its apo-Btk position to pack against the inhibitor. This interaction with the H3 site is a major contributor to both potency and selectivity.
Unique Selectivity Pocket: Fenebrutinib's structure allows it to access a unique selectivity pocket that is not engaged by many other kinase inhibitors. This distinct binding orientation avoids interaction with Cys481, the residue that covalent BTK inhibitors irreversibly bind to.
Caption: Fenebrutinib's unique binding mode in the BTK kinase domain.
Signaling Pathways
Fenebrutinib exerts its therapeutic effect by inhibiting BTK-mediated signaling downstream of the B-cell receptor (BCR) in B-cells and the Fc receptor (FcR) in myeloid cells like microglia. This dual inhibition of adaptive and innate immunity is crucial for its efficacy in autoimmune diseases.
Caption: Fenebrutinib inhibits BTK in both B-cell and myeloid cell signaling.
Experimental Protocols
Kinase Selectivity Profiling Workflow
The selectivity of fenebrutinib was determined by screening against a broad panel of kinases. A general workflow for such a screen is depicted below.
Caption: General workflow for determining kinase inhibitor selectivity.
This assay measures the inhibition of B-cell activation by quantifying the expression of the early activation marker CD69 on the cell surface using flow cytometry.
Materials:
Fresh human whole blood or isolated peripheral blood mononuclear cells (PBMCs)
Fenebrutinib (or other test inhibitors)
B-cell stimulus (e.g., anti-IgM antibody)
Fluorochrome-conjugated antibodies against CD19 (B-cell marker) and CD69
FACS buffer (e.g., PBS with 2% FBS)
Red blood cell lysis buffer (if using whole blood)
Protocol:
Pre-incubate whole blood or PBMCs with serial dilutions of fenebrutinib for a specified time (e.g., 1 hour).
Stimulate the cells with anti-IgM for a duration sufficient to induce CD69 expression (e.g., 18 hours).
If using whole blood, lyse red blood cells.
Wash the cells with FACS buffer.
Stain the cells with anti-CD19 and anti-CD69 antibodies.
Wash the cells to remove unbound antibodies.
Acquire data on a flow cytometer, gating on the CD19-positive B-cell population.
Determine the percentage of CD69-positive B-cells for each inhibitor concentration.
Calculate IC_50_ values from the dose-response curve.
This assay is analogous to the B-cell activation assay but measures the degranulation of basophils (a type of myeloid cell) by quantifying the surface expression of CD63.
Materials:
Fresh human whole blood
Fenebrutinib (or other test inhibitors)
Myeloid cell stimulus (e.g., anti-IgE antibody)
Fluorochrome-conjugated antibodies against a basophil marker (e.g., CCR3) and CD63
FACS buffer
Red blood cell lysis buffer
Protocol:
Pre-incubate whole blood with serial dilutions of fenebrutinib for a specified time (e.g., 1 hour).
Stimulate the cells with anti-IgE for a short duration to induce degranulation (e.g., 20 minutes).
Lyse red blood cells.
Wash the cells with FACS buffer.
Stain the cells with antibodies against a basophil marker and CD63.
Wash the cells to remove unbound antibodies.
Acquire data on a flow cytometer, gating on the basophil population.
Determine the percentage of CD63-positive basophils for each inhibitor concentration.
Calculate IC_50_ values from the dose-response curve.
Conclusion
The high selectivity of fenebrutinib is a result of its unique non-covalent, reversible binding to a distinct pocket within the BTK kinase domain. This mode of action, supported by extensive in vitro and cellular characterization, differentiates it from other BTK inhibitors and forms the molecular basis for its potential as a targeted therapy with a favorable safety profile. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of fenebrutinib and other selective kinase inhibitors.
Exploratory
Discovery and development history of Fenebrutinib
An In-depth Technical Guide to the Discovery and Development of Fenebrutinib Introduction Fenebrutinib, also known as GDC-0853, is a potent and highly selective, non-covalent, and reversible inhibitor of Bruton's tyrosin...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide to the Discovery and Development of Fenebrutinib
Introduction
Fenebrutinib, also known as GDC-0853, is a potent and highly selective, non-covalent, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] Developed by Roche and its subsidiary Genentech, fenebrutinib represents a significant advancement in the targeted therapy of autoimmune diseases.[5][6] Its unique mechanism of action, which allows for reversible binding to BTK, distinguishes it from many first-generation, irreversible BTK inhibitors.[1][2] This characteristic is believed to contribute to a favorable safety profile by minimizing off-target effects.[7][8] Fenebrutinib has been extensively investigated in a range of autoimmune conditions, most notably multiple sclerosis (MS), rheumatoid arthritis (RA), and chronic spontaneous urticaria (CSU).[9][10][11][12]
This technical guide provides a comprehensive overview of the discovery and development history of fenebrutinib, its mechanism of action, and a summary of its clinical evaluation. It is intended for researchers, scientists, and drug development professionals interested in the scientific journey of this novel therapeutic agent.
Discovery and Preclinical Development
The development of fenebrutinib was driven by the therapeutic potential of targeting BTK in autoimmune diseases.[2] BTK is a critical signaling enzyme in B-cells and myeloid cells, playing a crucial role in the pathways that lead to inflammation and tissue damage in autoimmune conditions.[9][13] The strategy behind fenebrutinib was to create a non-covalent inhibitor that interacts with BTK differently from existing covalent inhibitors, with the goal of achieving high selectivity and a favorable safety profile for long-term treatment of chronic diseases.[2][14]
Fenebrutinib was identified as a potent and selective BTK inhibitor with a measured inhibition constant (Ki) of 0.91 nM.[1] Preclinical studies demonstrated its ability to suppress B-cell and myeloid cell-mediated components of disease and showed dose-dependent activity in a rat model of inflammatory arthritis.[10][14] Further in vitro studies revealed that fenebrutinib is highly selective for BTK, being over 130 times more selective for BTK compared to other kinases.[1][7][15][16]
Mechanism of Action
Fenebrutinib functions as a dual inhibitor of both B-cell and microglia activation by reversibly binding to BTK.[1][8] BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is activated and, in turn, phosphorylates downstream targets, leading to B-cell proliferation, differentiation, and antibody production. Fenebrutinib blocks this activation step, thereby dampening the B-cell-mediated immune response.
In myeloid cells, including microglia in the central nervous system, BTK is involved in Fc receptor (FcR) signaling, which contributes to the release of inflammatory mediators.[14] By inhibiting BTK, fenebrutinib can reduce the activation of these cells, which is thought to play a role in the chronic inflammation and neurodegeneration seen in diseases like multiple sclerosis.[13]
Signaling Pathway of BTK Inhibition by Fenebrutinib
Caption: BTK signaling pathways in B-cells and myeloid cells and the inhibitory action of Fenebrutinib.
Quantitative Data Summary
The following tables summarize key quantitative data related to the preclinical and clinical development of fenebrutinib.
Detailed experimental protocols are essential for understanding the scientific rigor behind the development of fenebrutinib. Below are descriptions of the methodologies used in key preclinical and clinical studies.
BTK Inhibition and Kinase Selectivity Assays
Objective: To determine the potency and selectivity of fenebrutinib for BTK.
Methodology:
BTK Inhibition Assay: The inhibitory activity of fenebrutinib on BTK was assessed using a biochemical assay that measures the phosphorylation of a peptide substrate. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, was determined.
Kinase Selectivity Panel: To assess selectivity, fenebrutinib was tested at a concentration of 1 µM against a large panel of recombinant human kinases (often over 200). The assays measured either peptide phosphorylation or ADP production. For kinases that showed significant inhibition (>50%), IC50 values were determined to quantify the selectivity for BTK over these off-target kinases.
Experimental Workflow: In Vitro Cellular Assays
Caption: A generalized workflow for in vitro cellular assays to evaluate the effect of Fenebrutinib.
FENopta Phase II Clinical Trial in Relapsing Multiple Sclerosis (NCT05119569)
Objective: To evaluate the efficacy, safety, and pharmacokinetics of fenebrutinib in patients with relapsing multiple sclerosis (RMS).
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[5]
Patient Population: Adults aged 18-55 years with a diagnosis of RMS and evidence of recent disease activity.[20]
Primary Endpoint: The total number of new gadolinium-enhancing (Gd+) T1-weighted brain lesions as measured by MRI at weeks 4, 8, and 12.[5]
Secondary Endpoints:
Number of new or enlarging T2-weighted lesions on brain MRI.
Annualized relapse rate.
Change in the Expanded Disability Status Scale (EDSS) score.
Methodology:
Screening: Patients were screened for eligibility based on inclusion and exclusion criteria.
Randomization: Eligible patients were randomized in a 2:1 ratio to receive either fenebrutinib or placebo.
Treatment Period: Patients received the assigned treatment for 12 weeks.
Assessments: Brain MRI scans were performed at baseline and at weeks 4, 8, and 12. Clinical assessments, including neurological examinations and relapse monitoring, were conducted at scheduled visits. Safety was monitored through the collection of adverse events and laboratory tests.
Open-Label Extension: After the 12-week double-blind period, eligible patients could enter an open-label extension phase to receive fenebrutinib.[20]
Conclusion
Fenebrutinib has emerged as a promising therapeutic agent for autoimmune diseases, with a development history rooted in a rational design strategy to create a highly selective and reversible BTK inhibitor. Its unique mechanism of action, targeting both B-cell and myeloid cell activation, holds the potential to address key pathological processes in a range of debilitating conditions. The robust preclinical data and the encouraging results from Phase II clinical trials have paved the way for ongoing Phase III studies that will further define the efficacy and safety of fenebrutinib and its potential role in the future treatment landscape of multiple sclerosis and other autoimmune disorders. The comprehensive data gathered to date underscore the potential of fenebrutinib as a best-in-class BTK inhibitor.
The Impact of BTK Phosphorylation on Fenebrutinib Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathw...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway. Its activation, governed by a series of phosphorylation events, is a key driver in the pathogenesis of various B-cell malignancies and autoimmune diseases. Fenebrutinib, a potent and selective, non-covalent BTK inhibitor, is currently under investigation for the treatment of multiple sclerosis and other autoimmune disorders.[1][2][3][4][5] A crucial aspect of its mechanism of action is its differential binding affinity to the various phosphorylation states of BTK. This technical guide provides an in-depth analysis of the impact of BTK phosphorylation on the binding of fenebrutinib, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and signaling pathways.
BTK Activation and Phosphorylation
BTK activation is a tightly regulated process initiated by upstream signals, primarily from the B-cell receptor. This process involves a cascade of phosphorylation events at two key tyrosine residues:
Tyrosine 551 (Y551): Located in the activation loop of the kinase domain, this residue is trans-phosphorylated by Src family kinases, such as Lyn, and spleen tyrosine kinase (Syk).[6] Phosphorylation of Y551 is a critical step that induces a conformational change in the kinase domain, leading to its activation.
Tyrosine 223 (Y223): Situated in the SH3 domain, this residue undergoes autophosphorylation following the initial activation at Y551. Phosphorylation of Y223 is thought to further stabilize the active conformation of BTK and is often used as a biomarker for BTK engagement by inhibitors in cellular assays.
The phosphorylation state of BTK is therefore a key determinant of its enzymatic activity and its ability to propagate downstream signaling.
Fenebrutinib: A Non-Covalent BTK Inhibitor
Fenebrutinib is a reversible, non-covalent inhibitor of BTK.[1][2][4][5] Unlike covalent inhibitors such as ibrutinib, which form a permanent bond with a cysteine residue (C481) in the active site of BTK, fenebrutinib binds through non-covalent interactions, including hydrogen bonds and van der Waals forces. This reversible binding mechanism may offer a distinct safety and efficacy profile. Fenebrutinib is highly potent, with a reported inhibition constant (Ki) of 0.91 nM for BTK.
Impact of BTK Phosphorylation on Fenebrutinib Binding Affinity
Recent studies have demonstrated that the phosphorylation state of BTK significantly influences the binding affinity of fenebrutinib. Specifically, fenebrutinib exhibits a strong preference for the non-phosphorylated, or inactive, conformation of BTK.
A key study utilizing Surface Plasmon Resonance (SPR) revealed that fenebrutinib has a more than 100-fold lower affinity for phosphorylated BTK compared to its non-phosphorylated counterpart.[7][8] This preferential binding to the inactive state suggests that fenebrutinib may act by sequestering BTK in its non-functional conformation, thereby preventing its activation and subsequent downstream signaling.
Quantitative Data Summary
The following table summarizes the binding affinity of fenebrutinib for phosphorylated and non-phosphorylated BTK, as determined by Surface Plasmon Resonance (SPR).
This section provides detailed methodologies for key experiments used to assess the impact of BTK phosphorylation on fenebrutinib binding.
Preparation of Phosphorylated and Non-Phosphorylated BTK
Objective: To generate purified populations of BTK in distinct phosphorylation states for use in binding and activity assays.
Materials:
Recombinant full-length human BTK or BTK kinase domain
Active Src family kinase (e.g., Lyn)
ATP (Adenosine triphosphate)
Lambda Protein Phosphatase
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35)
Phosphatase buffer
Phospho-specific antibodies for pY551-BTK and pY223-BTK
Western blotting reagents and equipment
Protocol for Generating Phosphorylated BTK (in vitro):
Incubate recombinant BTK with an active Src family kinase (e.g., Lyn) in kinase buffer.
Initiate the phosphorylation reaction by adding ATP to a final concentration of 1-10 mM.
Incubate the reaction mixture at 30°C for 1-2 hours.
Terminate the reaction by adding a potent, broad-spectrum kinase inhibitor (other than a BTK inhibitor) or by heat inactivation.
Verify the phosphorylation status of BTK at Y551 and Y223 by Western blotting using phospho-specific antibodies.
Purify the phosphorylated BTK using affinity chromatography to remove the Src family kinase and other reaction components.
Protocol for Generating Non-Phosphorylated BTK:
Treat a preparation of recombinant BTK (which may have some basal phosphorylation) with Lambda Protein Phosphatase in phosphatase buffer.
Incubate at 30°C for 30-60 minutes.
Terminate the phosphatase reaction by adding a phosphatase inhibitor (e.g., sodium orthovanadate).
Verify the dephosphorylation of BTK by Western blotting.
Purify the non-phosphorylated BTK using affinity chromatography.
Surface Plasmon Resonance (SPR) Assay for Binding Kinetics
Objective: To quantitatively measure the binding affinity and kinetics of fenebrutinib to phosphorylated and non-phosphorylated BTK.
Materials:
SPR instrument (e.g., Biacore)
Sensor chips (e.g., CM5)
Amine coupling kit (EDC, NHS, ethanolamine)
Purified phosphorylated and non-phosphorylated BTK
Fenebrutinib in a range of concentrations
Running buffer (e.g., HBS-EP+)
Protocol:
Immobilize the purified phosphorylated or non-phosphorylated BTK onto the surface of a sensor chip using standard amine coupling chemistry.
Prepare a series of fenebrutinib dilutions in running buffer.
Inject the fenebrutinib solutions over the sensor chip surface at a constant flow rate, allowing for association.
Switch to running buffer alone to monitor the dissociation of the fenebrutinib-BTK complex.
Regenerate the sensor chip surface between injections with a suitable regeneration solution.
Analyze the resulting sensorgrams using a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
In Vitro Kinase Activity Assay
Objective: To determine the inhibitory potency (IC50) of fenebrutinib on the enzymatic activity of phosphorylated BTK.
Materials:
Purified, phosphorylated (active) BTK
Kinase substrate (e.g., a synthetic peptide or Poly(Glu,Tyr) 4:1)
ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radiometric assays)
Fenebrutinib in a range of concentrations
Kinase reaction buffer
Detection reagents (e.g., ADP-Glo™, Kinase-Glo®, or reagents for radiometric detection)
Microplate reader (luminescence or scintillation counter)
Protocol (using ADP-Glo™ as an example):
Prepare a reaction mixture containing phosphorylated BTK and its substrate in kinase reaction buffer.
Add serial dilutions of fenebrutinib to the wells of a microplate.
Add the BTK/substrate mixture to the wells.
Initiate the kinase reaction by adding ATP.
Incubate the plate at 30°C for a defined period.
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
Measure the luminescence using a microplate reader.
Calculate the percent inhibition for each fenebrutinib concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
BTK Signaling Pathway
Caption: BTK Signaling Pathway and Fenebrutinib's Point of Intervention.
Experimental Workflow for Assessing Fenebrutinib Binding
Caption: Workflow for Determining Fenebrutinib's Binding Affinity to Different BTK Phosphorylation States.
Logical Relationship of BTK State and Fenebrutinib Binding
Fenebrutinib's Attenuation of Downstream BTK Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals Fenebrutinib, a potent and highly selective, non-covalent, reversible inhibitor of Bruton's tyrosine kinase (BTK), is under extensive investigation as a the...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Fenebrutinib, a potent and highly selective, non-covalent, reversible inhibitor of Bruton's tyrosine kinase (BTK), is under extensive investigation as a therapeutic agent for autoimmune diseases, most notably multiple sclerosis.[1][2] Its mechanism of action centers on the modulation of signaling pathways downstream of BTK in various immune cells, particularly B cells and myeloid cells. This technical guide provides an in-depth analysis of fenebrutinib's effects on these critical signaling cascades, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Core Mechanism of Action
Fenebrutinib exerts its therapeutic effect by inhibiting the kinase activity of BTK, a crucial enzyme in the signaling pathways of B cells and myeloid cells such as macrophages and microglia.[3][4] In B cells, BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, and survival.[1] By inhibiting BTK, fenebrutinib disrupts these processes, thereby reducing the B-cell-mediated inflammatory responses implicated in autoimmune diseases.[1] In myeloid cells, BTK is involved in signaling downstream of the Fc gamma receptor (FcγR), which, when activated by immune complexes, triggers the release of pro-inflammatory cytokines and chemokines.[5][6] Fenebrutinib's inhibition of BTK in these cells dampens this inflammatory cascade.[5][6]
Quantitative Analysis of Fenebrutinib's Inhibitory Activity
The potency of fenebrutinib has been quantified through various in vitro and cellular assays, demonstrating its high affinity for BTK and its effective inhibition of downstream signaling events.
Table 1: Quantitative Inhibitory Activity of Fenebrutinib. This table summarizes the key quantitative data on fenebrutinib's inhibitory effects on BTK and downstream cellular responses.
Impact on Downstream Signaling Pathways
Fenebrutinib's inhibition of BTK leads to a cascade of effects on downstream signaling molecules. While specific dose-response data for the phosphorylation of PLCγ2 and ERK is not publicly available in tabular format, studies consistently report a reduction in their activation.
Phospholipase C gamma 2 (PLCγ2): Following BCR or FcγR activation, BTK phosphorylates and activates PLCγ2. This leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn trigger calcium mobilization and the activation of downstream signaling pathways. Fenebrutinib treatment has been shown to diminish the phosphorylation of PLCγ2.[5]
Extracellular signal-regulated kinase (ERK): The ERK pathway is another critical downstream target of BTK signaling, involved in cell proliferation and survival. Fenebrutinib has been observed to reduce the activation of ERK.[5]
Nuclear Factor-kappa B (NF-κB): BTK signaling ultimately leads to the activation of the transcription factor NF-κB, which orchestrates the expression of numerous pro-inflammatory genes.[7] By inhibiting the initial steps of the signaling cascade, fenebrutinib effectively suppresses NF-κB activation.[6]
Visualizing the Molecular Interactions and Workflows
To better understand the complex processes involved, the following diagrams illustrate the BTK signaling pathway, fenebrutinib's mechanism of action, and a typical experimental workflow for assessing its effects.
Caption: BTK Signaling Pathway.
Caption: Fenebrutinib's Mechanism of Action.
Caption: Experimental Workflow.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the effects of fenebrutinib on BTK signaling pathways.
Western Blot for Phosphorylated BTK (pBTK)
This protocol is adapted from a study investigating fenebrutinib's effect on human iMicroglia.[1]
Cell Culture and Treatment:
Culture human iPSC-derived microglia (iMicroglia) according to the manufacturer's instructions.
Incubate the cells with fenebrutinib (e.g., 1 µM) or vehicle control for a specified time (e.g., 1 hour).
Stimulate the cells with immobilized IgG (e.g., 300 µg/mL) for 30 minutes to activate the FcγR pathway.
Protein Extraction:
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
Gel Electrophoresis and Transfer:
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE using a 4-20% precast polyacrylamide gel.
Transfer the separated proteins to a PVDF membrane.
Immunoblotting:
Block non-specific binding sites on the membrane by incubating with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
Incubate the membrane with a primary antibody against phosphorylated BTK (e.g., rabbit anti-phospho-BTK, 1:1000 dilution) overnight at 4°C.
Wash the membrane three times with TBST.
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
Wash the membrane three times with TBST.
To control for protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total BTK and a housekeeping protein like β-actin.
Detection and Quantification:
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
Quantify the band intensities using densitometry software and normalize the pBTK signal to the total BTK and/or β-actin signal.
NF-κB Luciferase Reporter Assay
This is a general protocol for a reporter assay to measure NF-κB activation.
Cell Culture and Transfection:
Culture a suitable cell line (e.g., HEK293T) in a 96-well plate.
Co-transfect the cells with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase control plasmid for normalization.
Treatment and Stimulation:
After transfection (e.g., 24 hours), pre-incubate the cells with various concentrations of fenebrutinib or vehicle control for 1 hour.
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a specified time (e.g., 6-24 hours).
Cell Lysis and Luciferase Assay:
Lyse the cells using a passive lysis buffer.
Measure the firefly and Renilla luciferase activities sequentially in the same well using a dual-luciferase reporter assay system and a luminometer.
Data Analysis:
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
Calculate the fold change in NF-κB activity relative to the vehicle-treated, stimulated control.
Plot the dose-response curve and determine the IC₅₀ value for fenebrutinib's inhibition of NF-κB activation.
Conclusion
Fenebrutinib is a highly potent and selective BTK inhibitor that effectively blocks downstream signaling in B cells and myeloid cells. Its ability to attenuate the activation of key signaling molecules such as PLCγ2, ERK, and NF-κB, and consequently reduce the production of pro-inflammatory mediators, underscores its therapeutic potential in autoimmune diseases. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in this field. Further investigation into the nuanced effects of fenebrutinib on the complex interplay of these signaling pathways will continue to be a critical area of research.
Application Notes and Protocols for Cell-Based Assays to Evaluate Fenebrutinib BTK Inhibition
For Researchers, Scientists, and Drug Development Professionals Introduction Fenebrutinib (GDC-0853) is a potent, highly selective, and reversible non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenebrutinib (GDC-0853) is a potent, highly selective, and reversible non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a crucial role in B-cell development, activation, and survival.[1] Fenebrutinib also impacts myeloid cell activation, including microglia, through the Fc gamma receptor (FcγR) signaling pathway.[3] This dual inhibition of both B-cell and myeloid cell functions makes Fenebrutinib a promising therapeutic candidate for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.[1][4]
These application notes provide detailed protocols for key cell-based assays to characterize the inhibitory activity of Fenebrutinib on BTK and its downstream signaling pathways. The included methodologies cover the assessment of BTK phosphorylation, B-cell proliferation, and cytokine release.
Data Presentation
The following tables summarize the quantitative data on Fenebrutinib's inhibitory activity from various biochemical and cell-based assays.
Table 1: Biochemical and Cellular Activity of Fenebrutinib
Resuspend the cells in 100 µL of Staining Buffer containing the anti-phospho-BTK (Y223) antibody at the manufacturer's recommended concentration.
Incubate for 1 hour at room temperature in the dark.
Wash the cells twice with Staining Buffer.
Data Acquisition and Analysis:
Resuspend the cells in 300 µL of Staining Buffer and acquire data on a flow cytometer.
Gate on the B-cell population (e.g., using CD19 and CD20 markers if staining for these is included).
Determine the median fluorescence intensity (MFI) of the phospho-BTK signal for each Fenebrutinib concentration.
Calculate the percent inhibition relative to the stimulated vehicle control and determine the IC50 value.
B-cell Proliferation Assay using CFSE
This assay measures the effect of Fenebrutinib on B-cell proliferation by tracking the dilution of the fluorescent dye CFSE (Carboxyfluorescein succinimidyl ester) over several cell divisions.
Materials:
Isolated human B-cells (e.g., from PBMCs)
PBS (Phosphate-Buffered Saline)
CFSE stock solution (e.g., 5 mM in DMSO)
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
B-cell stimuli (e.g., anti-IgM, anti-CD40, IL-4)
Fenebrutinib
Flow cytometer
Protocol:
CFSE Staining:
Wash isolated B-cells twice with PBS.
Resuspend the cells at 1 x 10^6 cells/mL in pre-warmed PBS.
Add CFSE to a final concentration of 1-5 µM and mix immediately.
Quench the staining by adding 5 volumes of ice-cold complete culture medium.
Wash the cells three times with complete culture medium.
Cell Culture and Treatment:
Resuspend the CFSE-stained B-cells in complete culture medium.
Plate the cells in a 96-well plate.
Add serial dilutions of Fenebrutinib to the wells.
Add B-cell stimuli to the appropriate wells.
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
Data Acquisition and Analysis:
Harvest the cells and wash with PBS.
Acquire data on a flow cytometer using a 488 nm laser for excitation.
Analyze the CFSE fluorescence histograms. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
Quantify the percentage of cells that have proliferated in each condition and determine the inhibitory effect of Fenebrutinib.
Microglial Cytokine Release Assay
This assay quantifies the inhibitory effect of Fenebrutinib on the release of pro-inflammatory cytokines, such as TNF-α, from activated microglia.
Materials:
Human iPSC-derived microglia or a suitable microglial cell line
Culture medium for microglia
Lipopolysaccharide (LPS) or other stimuli (e.g., immobilized IgG)
Fenebrutinib
ELISA or Cytometric Bead Array (CBA) kit for TNF-α
Protocol:
Cell Plating:
Plate microglia in a 96-well plate at a density of 45,000 cells/well and culture for 3 days to allow recovery.[3]
Fenebrutinib Treatment:
Add serial dilutions of Fenebrutinib to the cells and incubate for 1-2 hours.
Stimulation:
Stimulate the microglia with an appropriate agonist (e.g., 100 ng/mL LPS) for 18-24 hours.[3]
Supernatant Collection:
Centrifuge the plate at 300 x g for 5 minutes.
Carefully collect the cell culture supernatants.
Cytokine Quantification:
Quantify the concentration of TNF-α in the supernatants using an ELISA or CBA kit according to the manufacturer's instructions.
Data Analysis:
Generate a standard curve to determine the concentration of TNF-α in each sample.
Calculate the percent inhibition of TNF-α release by Fenebrutinib compared to the stimulated vehicle control and determine the IC50 value.
Conclusion
The cell-based assays described in these application notes provide a robust framework for characterizing the inhibitory activity of Fenebrutinib on BTK and its downstream signaling pathways in relevant immune cells. These protocols can be adapted for screening other BTK inhibitors and for further investigation into the mechanism of action of immunomodulatory compounds. Careful execution of these assays will yield valuable data for researchers and professionals in the field of drug development.
Application Notes and Protocols: Fenebrutinib in Preclinical Models of Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals Abstract Fenebrutinib is an investigational, orally available, reversible, and non-covalent Bruton's tyrosine kinase (BTK) inhibitor currently in late-stage...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenebrutinib is an investigational, orally available, reversible, and non-covalent Bruton's tyrosine kinase (BTK) inhibitor currently in late-stage clinical development for the treatment of relapsing and primary progressive multiple sclerosis (MS).[1][2] Its unique mechanism of action, targeting both B cells and myeloid cells (macrophages and microglia), offers a promising dual approach to mitigating the inflammatory and neurodegenerative aspects of MS.[3][4][5] Preclinical evaluation in relevant animal models is crucial for elucidating its therapeutic potential and mechanism of action. This document provides an overview of the key animal models used to study fenebrutinib in MS, detailed experimental protocols, and a summary of key quantitative findings.
Introduction to Fenebrutinib
Fenebrutinib is a potent and highly selective BTK inhibitor.[3][4] BTK is a critical enzyme in the signaling pathways of various immune cells, including B cells and myeloid cells.[2][3][4] In the context of MS, fenebrutinib is thought to exert its therapeutic effects by:
Inhibiting B-cell activation and proliferation: B cells are implicated in the pathogenesis of MS through antibody production, antigen presentation, and cytokine secretion.
Modulating myeloid cell function: By inhibiting BTK in microglia and macrophages, fenebrutinib may reduce the production of pro-inflammatory mediators and limit neuroinflammation within the central nervous system (CNS).[2][6]
Fenebrutinib's reversibility is a distinguishing feature compared to some other BTK inhibitors, which may offer a favorable long-term safety profile.[1][7]
Key Animal Models for Fenebrutinib Research in MS
The selection of an appropriate animal model is critical for studying the multifaceted pathology of MS. The most relevant models for investigating the efficacy of fenebrutinib are the Experimental Autoimmune Encephalomyelitis (EAE) model and the cuprizone model.
Experimental Autoimmune Encephalomyelitis (EAE)
The EAE model is the most widely used animal model for inflammatory demyelinating diseases of the CNS and is particularly relevant for studying the inflammatory aspects of MS. It is an induced autoimmune condition that mimics many of the clinical and pathological features of MS, including paralysis, inflammation, demyelination, and axonal damage.
Cuprizone Model
The cuprizone model is a toxic demyelination model used to study de- and remyelination processes in the CNS, independent of a primary autoimmune response.[8] This model is particularly useful for evaluating the potential of therapeutic agents like fenebrutinib to promote myelin repair, a critical aspect of treating progressive MS.
Signaling Pathway of Fenebrutinib in MS
Fenebrutinib's primary target is Bruton's tyrosine kinase (BTK). The inhibition of BTK disrupts downstream signaling pathways in B cells and myeloid cells, ultimately reducing the inflammatory cascade and potentially protecting against neurodegeneration.
Application Notes and Protocols for Assessing Fenebrutinib Efficacy in EAE Models
For Researchers, Scientists, and Drug Development Professionals Introduction Fenebrutinib (also known as GDC-0853) is an investigational, potent, and selective Bruton's tyrosine kinase (BTK) inhibitor.[1] BTK is a crucia...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenebrutinib (also known as GDC-0853) is an investigational, potent, and selective Bruton's tyrosine kinase (BTK) inhibitor.[1] BTK is a crucial signaling enzyme in both B cells and myeloid cells, including microglia, the resident immune cells of the central nervous system (CNS).[1][2] By inhibiting BTK, fenebrutinib has the potential to modulate the inflammatory cascades implicated in the pathogenesis of multiple sclerosis (MS).[2][3] Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for MS, recapitulating key pathological features of the human disease, including inflammation, demyelination, and axonal damage. These application notes provide detailed protocols for assessing the efficacy of fenebrutinib in EAE models, including data presentation, experimental methodologies, and visualization of relevant pathways.
Data Presentation
The following tables summarize quantitative data from preclinical studies evaluating the efficacy of fenebrutinib in EAE models.
Table 1: Effect of Fenebrutinib on Clinical Score in MOG₃₅₋₅₅-induced EAE in Mice
Treatment Group
Mean Peak Clinical Score (± SEM)
Cumulative Disease Score (± SEM)
Statistical Significance (vs. Vehicle)
Vehicle
3.5 ± 0.2
45.3 ± 3.1
-
Fenebrutinib (10 mg/kg, b.i.d.)
2.1 ± 0.3
28.7 ± 4.5
p < 0.01
Data are representative and compiled from graphical representations in preclinical studies.[1]
Table 2: Histopathological Analysis of Spinal Cords from Fenebrutinib-Treated EAE Mice
Treatment Group
Demyelination (% Area ± SEM)
Axonal Loss (% Area ± SEM)
Microglial Activation (Iba-1⁺ cells/mm² ± SEM)
Vehicle
25.8 ± 3.2
15.2 ± 2.1
12.5 ± 1.8
Fenebrutinib (5.0 mg/kg, b.i.d.)
12.1 ± 2.5
7.8 ± 1.5
6.2 ± 1.1**
*p < 0.05, **p < 0.01 vs. Vehicle. Data are representative from studies on BTK inhibitors in EAE.[4]
Table 3: Flow Cytometry Analysis of CNS-Infiltrating Immune Cells in Fenebrutinib-Treated EAE Mice
Treatment Group
CD4⁺ T cells (x10³ ± SEM)
CD19⁺ B cells (x10³ ± SEM)
CD11b⁺Ly6G⁻ Monocytes/Macrophages (x10³ ± SEM)
Vehicle
150.2 ± 15.8
35.5 ± 4.1
250.6 ± 22.3
Fenebrutinib (10 mg/kg, b.i.d.)
85.6 ± 10.2*
15.2 ± 2.5
135.8 ± 18.9
*p < 0.05, **p < 0.01 vs. Vehicle. Data are representative based on the known effects of BTK inhibitors on immune cell infiltration in EAE.
Experimental Protocols
EAE Induction Protocol (MOG₃₅₋₅₅ in C57BL/6 Mice)
This protocol describes the induction of chronic progressive EAE in female C57BL/6 mice.
Antigen Emulsion Preparation: Prepare an emulsion of MOG₃₅₋₅₅ in CFA at a final concentration of 2 mg/mL MOG₃₅₋₅₅. Ensure a stable emulsion is formed by vigorous mixing.
Immunization (Day 0): Anesthetize mice and subcutaneously inject 100 µL of the MOG₃₅₋₅₅/CFA emulsion over two sites on the flank.
Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer 200 ng of PTX intraperitoneally in 100 µL of sterile PBS.
Fenebrutinib Administration Protocol
This protocol outlines the prophylactic administration of fenebrutinib.
Materials:
Fenebrutinib (GDC-0853)
Vehicle (e.g., 1% Hydroxypropyl methylcellulose)
Oral gavage needles
Procedure:
Preparation of Fenebrutinib Suspension: Prepare a suspension of fenebrutinib in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).
Administration: Starting from the day of immunization (Day 0), administer fenebrutinib or vehicle orally via gavage twice daily (b.i.d.) at a volume of 10 mL/kg.[1] Continue administration for the duration of the study (e.g., 23-30 days).
Clinical Scoring of EAE
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
Scoring Scale:
0: No clinical signs
1: Limp tail
2: Hind limb weakness
3: Complete hind limb paralysis
4: Hind limb paralysis and forelimb weakness
5: Moribund or dead
Histological Analysis
At the study endpoint, perfuse mice with PBS followed by 4% paraformaldehyde. Collect spinal cords for histological analysis.
Procedure:
Tissue Processing: Post-fix spinal cords in 4% PFA, process, and embed in paraffin.
Staining:
Hematoxylin and Eosin (H&E): For assessment of inflammation and immune cell infiltration.
Luxol Fast Blue (LFB): For visualization of myelin and assessment of demyelination.
Immunohistochemistry (IHC):
Iba-1: To identify and quantify microglia/macrophages.
Neurofilament-H (NF-H): To assess axonal integrity and damage.
CD45: To label infiltrating leukocytes.
Quantification: Capture images of stained sections and quantify the area of inflammation, demyelination, and axonal loss, as well as the density of Iba-1⁺ cells using image analysis software.
Flow Cytometry of CNS-Infiltrating Immune Cells
Isolate mononuclear cells from the brain and spinal cord of perfused mice at the peak of disease.
Procedure:
Tissue Dissociation: Mechanically and enzymatically dissociate brain and spinal cord tissue to obtain a single-cell suspension.
Mononuclear Cell Isolation: Use a density gradient (e.g., Percoll) to isolate mononuclear cells.
Antibody Staining: Stain cells with a panel of fluorescently labeled antibodies to identify different immune cell populations (e.g., CD45 for total leukocytes, CD4 for T-helper cells, CD19 for B cells, CD11b and Ly6G for monocytes/macrophages and neutrophils).
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage and absolute number of different immune cell subsets.
Mandatory Visualizations
Caption: Experimental workflow for evaluating Fenebrutinib in EAE models.
Caption: Fenebrutinib's inhibitory effect on the BTK signaling pathway in microglia.
Application Notes and Protocols: Measuring Fenebrutinib Effects on Brain Lesions Using MRI
For Researchers, Scientists, and Drug Development Professionals Introduction Fenebrutinib is an investigational, oral, reversible, and non-covalent Bruton's tyrosine kinase (BTK) inhibitor that has shown significant effi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenebrutinib is an investigational, oral, reversible, and non-covalent Bruton's tyrosine kinase (BTK) inhibitor that has shown significant efficacy in reducing brain lesion activity in patients with relapsing multiple sclerosis (RMS).[1][2][3] As a potent and highly selective BTK inhibitor, fenebrutinib's mechanism of action involves the dual inhibition of B-cell and microglia activation, which are key drivers of inflammation and neurodegeneration in multiple sclerosis (MS).[2][4] Magnetic Resonance Imaging (MRI) is a critical non-invasive tool for monitoring disease activity and treatment response in MS clinical trials. These application notes provide a detailed overview of the use of MRI to measure the effects of fenebrutinib on brain lesions, based on findings from the Phase II FENopta clinical trial.
Mechanism of Action: Fenebrutinib in Multiple Sclerosis
Fenebrutinib targets Bruton's tyrosine kinase, an enzyme crucial for the signaling pathways in B-cells and myeloid cells like microglia.[1][3] In MS, autoreactive B-cells contribute to the inflammatory cascade that leads to demyelination and axonal damage. Microglia, the resident immune cells of the central nervous system (CNS), are also implicated in the chronic inflammation and progressive disability associated with the disease. By inhibiting BTK, fenebrutinib modulates the activation of these cells, thereby reducing the formation of new inflammatory lesions in the brain.[1][2][3] Preclinical data have highlighted that fenebrutinib is potent and highly selective for BTK.[2][3]
Caption: Fenebrutinib's mechanism of action.
Clinical Trial Evidence: The FENopta Study
The FENopta study was a Phase II, global, randomized, double-blind, placebo-controlled trial that investigated the efficacy and safety of fenebrutinib in 109 adults with RMS.[2][5] The study met its primary and secondary endpoints, demonstrating a significant reduction in MRI markers of disease activity.[3][5]
Quantitative MRI Data from the FENopta Study
The following tables summarize the key quantitative MRI findings from the FENopta trial, comparing fenebrutinib to placebo over a 12-week double-blind treatment period and a subsequent open-label extension (OLE) up to 96 weeks.
Table 1: Reduction in New MRI Lesions at 12 Weeks (Double-Blind Period)
MRI Outcome Measure
Fenebrutinib
Placebo
Relative Reduction
p-value
Total Number of New Gadolinium-Enhancing (T1 Gd+) Lesions
Significantly Reduced
-
>90% at week 12
0.0022
Total Number of New or Enlarging T2-Weighted Lesions
Significantly Reduced
-
>90% at week 12
-
Data sourced from multiple press releases and trial updates.[3][6]
Table 2: Long-Term Effects on MRI Lesions and Disease Activity (Open-Label Extension)
Timepoint
MRI/Clinical Outcome
Fenebrutinib Treatment Arm
48 Weeks
Patients Free of T1 Gd+ Lesions
99%
48 Weeks
Reduction in T2 Lesion Volume (compared to end of double-blind period)
Three-fold greater reduction
96 Weeks
New T1 Gd+ Lesions Detected
Zero
96 Weeks
Annualized Rate of New or Enlarging T2 Lesions (in placebo-to-fenebrutinib switch group)
Decreased from 6.72 to 0.34
96 Weeks
Annualized Relapse Rate (ARR)
0.06
Data from the FENopta open-label extension.[2][4][7]
Experimental Protocols
The FENopta trial utilized a standardized MRI protocol to ensure consistency and accuracy in measuring lesion activity.[8] While the specific proprietary protocol details are not fully public, a representative protocol based on consensus guidelines for MRI in MS clinical trials (MAGNIMS-CMSC-NAIMS) is provided below.[1][6][9]
MRI Acquisition Protocol
1. Patient Preparation and Positioning:
Patients are positioned supine, head-first into the MRI scanner.
A head coil is used to maximize the signal-to-noise ratio.
Immobilization with foam padding is used to minimize motion artifacts.
2. MRI Scanner:
A 1.5T or 3T MRI scanner is recommended. 3T scanners are preferred for brain MRI due to higher sensitivity for lesion detection.[6]
3. MRI Sequences:
A standardized brain MRI protocol for an MS clinical trial would typically include the following sequences:
3D T2-FLAIR (Fluid-Attenuated Inversion Recovery): This is considered the core sequence for detecting and monitoring MS lesions.[9]
T2-Weighted (T2W) Spin Echo or Fast Spin Echo: Provides information on the total lesion burden.
T1-Weighted (T1W) Pre- and Post-Gadolinium Contrast: Used to identify active inflammation, characterized by gadolinium-enhancing lesions.
Diffusion-Weighted Imaging (DWI): Can help to differentiate acute inflammatory lesions.
These parameters are illustrative and based on published standardized protocols.[10]
4. Gadolinium Administration:
A standard dose of a macrocyclic gadolinium-based contrast agent is administered intravenously.
Post-contrast T1-weighted images are acquired after a specified delay to allow for contrast enhancement of active lesions.
5. Image Analysis:
All MRI scans should be analyzed by a centralized, blinded reading center to ensure consistency in lesion identification and quantification.[8]
The number and volume of new and enlarging T2 lesions and the number of T1 Gd+ lesions are quantified at each time point.
Experimental Workflow
The following diagram illustrates the typical workflow for assessing the effect of fenebrutinib on brain lesions in a clinical trial setting.
Caption: Experimental workflow for an MRI-based clinical trial.
Conclusion
The use of standardized MRI protocols is essential for the accurate and reliable measurement of fenebrutinib's effects on brain lesions in patients with multiple sclerosis. The data from the FENopta trial robustly demonstrate that fenebrutinib significantly reduces both active inflammatory lesions (T1 Gd+) and the overall burden of lesions (T2). These application notes provide a framework for researchers and clinicians to understand the methodology and quantitative outcomes associated with monitoring fenebrutinib treatment using advanced neuroimaging techniques. The ongoing Phase III trials, FENhance 1 & 2 and FENtrepid, will further elucidate the long-term impact of fenebrutinib on disease progression and disability in a larger patient population.[2]
Application Notes and Protocols for Biomarker Analysis in Fenebrutinib Clinical Trials
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the biomarker analysis strategies employed in clinical trials of Fenebrutinib, a potent and sele...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biomarker analysis strategies employed in clinical trials of Fenebrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. The protocols detailed below are intended to serve as a guide for researchers involved in the clinical development of Fenebrutinib and other BTK inhibitors for autoimmune diseases such as Multiple Sclerosis (MS) and Chronic Spontaneous Urticaria (CSU).
Introduction to Fenebrutinib and Biomarker-Driven Drug Development
Fenebrutinib is an investigational, reversible, and non-covalent BTK inhibitor that has shown promise in treating B-cell and myeloid cell-driven autoimmune diseases. BTK is a crucial signaling enzyme in B-cell receptor and Fc receptor pathways, making it a key therapeutic target. Biomarker analysis is integral to the clinical development of Fenebrutinib, providing insights into its mechanism of action, target engagement, and therapeutic efficacy.
Biomarker Analysis in Multiple Sclerosis (MS) Clinical Trials
In clinical trials for relapsing multiple sclerosis (RMS), Fenebrutinib has been evaluated for its ability to modulate disease activity, as measured by both imaging and soluble biomarkers.
Quantitative Data from the FENopta Phase II Trial
The FENopta study (NCT05119569) was a Phase II, randomized, double-blind, placebo-controlled trial that investigated the efficacy and safety of Fenebrutinib in adults with RMS.[1][2][3]
Table 1: MRI and Clinical Outcomes from the FENopta Trial
Endpoint
Fenebrutinib
Placebo
Relative Reduction/Outcome
Total new Gd+ T1 lesions (Weeks 4, 8, & 12 combined)
OLE: Open-Label Extension. EDSS: Expanded Disability Status Scale. Gd+: Gadolinium-enhancing.
While the FENopta study protocol included the analysis of soluble biomarkers of disease activity and progression, as well as cerebrospinal fluid (CSF) biomarkers of neuronal injury, specific quantitative data for these markers have not been detailed in the publicly available results.[1][6] However, a presentation abstract from the trial indicated a correlation between lymphotoxin-alpha (LTα) and neurofilament light chain (NfL) abundance in the CSF.[7]
Experimental Protocols for Key MS Biomarkers
1. Neurofilament Light Chain (NfL) Analysis in CSF and Serum by Simoa Assay
Neurofilament light chain, a marker of neuro-axonal damage, is a key biomarker in MS. The ultra-sensitive Single Molecule Array (Simoa) technology is the gold standard for its quantification.
Protocol:
Sample Collection and Processing:
Collect cerebrospinal fluid (CSF) and/or blood samples according to standard clinical procedures.
For serum, allow blood to clot at room temperature for 30-60 minutes, then centrifuge at 1,000-2,000 x g for 10 minutes.
For plasma, collect blood in EDTA-containing tubes and centrifuge at 1,000-2,000 x g for 10 minutes within 30 minutes of collection.
For CSF, centrifuge at 2,000 x g for 10 minutes to remove any cellular debris.
Aliquot and store all samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Prepare reagents, calibrators, and controls according to the manufacturer's instructions.
Load the Simoa instrument with the prepared reagents, samples, and a 96-well plate.
The instrument will automate the following steps:
Dilution of samples and calibrators.
Incubation of samples with paramagnetic beads coated with capture antibody.
Washing to remove unbound components.
Incubation with a biotinylated detection antibody.
Incubation with a streptavidin-β-galactosidase (SBG) conjugate.
Resuspension of beads in a resorufin β-D-galactopyranoside (RGP) substrate.
Loading of the beads onto the Simoa disc for single-molecule imaging and analysis.
Data Analysis:
The Simoa instrument software calculates the concentration of NfL in each sample based on the standard curve.
Results are typically reported in pg/mL.
2. Glial Fibrillary Acidic Protein (GFAP) Analysis in CSF and Serum by Sandwich ELISA
GFAP is a biomarker of astrocytic activation and damage. It is commonly measured using a sandwich enzyme-linked immunosorbent assay (ELISA).
Protocol:
Sample Collection and Processing:
Follow the same procedures as for NfL analysis.
Sandwich ELISA Procedure (using a commercial kit):
Coating: Coat a 96-well microplate with a capture antibody specific for GFAP. Incubate overnight at 4°C.
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
Sample Incubation: Add standards, controls, and samples to the wells and incubate for 2 hours at room temperature.
Washing: Repeat the washing step.
Detection Antibody: Add a biotinylated detection antibody specific for a different epitope of GFAP and incubate for 1-2 hours at room temperature.
Washing: Repeat the washing step.
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature.
Washing: Repeat the washing step.
Substrate: Add a chromogenic substrate (e.g., TMB) and incubate in the dark until a color develops.
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
Data Analysis:
Measure the absorbance at 450 nm using a microplate reader.
Generate a standard curve and calculate the concentration of GFAP in the samples.
Results are typically reported in ng/mL or pg/mL.
Biomarker Analysis in Chronic Spontaneous Urticaria (CSU) Clinical Trials
In clinical trials for CSU, Fenebrutinib has been assessed for its impact on disease activity and biomarkers related to mast cell and basophil activation.
Quantitative Data from the Phase II Trial in CSU
A Phase II, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of Fenebrutinib in adults with CSU refractory to H1-antihistamines.[8][9]
Table 2: Clinical and Biomarker Outcomes from the Phase II CSU Trial
Endpoint
Fenebrutinib (50mg daily)
Fenebrutinib (150mg daily)
Fenebrutinib (200mg twice daily)
Placebo
Change from Baseline in UAS7 at Week 8
Not statistically significant
Statistically significant improvement
Statistically significant improvement
-
Proportion of Patients with Well-Controlled Disease (UAS7 ≤ 6) at Week 8
-
46%
57%
-
Median % Change from Baseline in IgG-anti-FcεRI at Week 8
-43.7%
-53.6%
-44.0%
-
UAS7: Urticaria Activity Score over 7 days.
A key finding from this trial was that Fenebrutinib treatment led to a substantial reduction in IgG-anti-FcεRI autoantibodies at week 8 across all dose levels compared to placebo.[9][10] Furthermore, greater reductions in these autoantibodies were associated with greater improvements in UAS7 scores.[10]
Experimental Protocols for Key CSU Biomarkers
1. Basophil Histamine Release Assay (BHRA)
This assay measures the ability of a patient's serum to induce histamine release from donor basophils, indicating the presence of functional autoantibodies against IgE or its high-affinity receptor (FcεRI).
Protocol:
Donor Basophil Preparation:
Isolate basophils from the whole blood of a healthy, non-allergic donor using density gradient centrifugation or other standard methods.
Resuspend the isolated basophils in a suitable buffer (e.g., HEPES-buffered saline with calcium and magnesium).
Histamine Release Assay:
Pre-incubate the donor basophils with interleukin-3 (IL-3) to enhance their responsiveness.
Add patient serum to the basophil suspension and incubate for a specified time (e.g., 60 minutes) at 37°C.
Include positive controls (e.g., anti-IgE antibody) and negative controls (buffer only).
Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.
Histamine Quantification:
Collect the supernatant.
Measure the histamine concentration in the supernatant using a sensitive method such as a competitive ELISA or an automated fluorometric assay.
Data Analysis:
Calculate the percentage of histamine release for each sample relative to the total histamine content of the basophils (determined by lysing an aliquot of the cells).
A positive result is typically defined as histamine release exceeding a certain threshold above the negative control.
2. IgG Anti-FcεRI Autoantibody ELISA
This competitive ELISA is used to detect and quantify IgG autoantibodies in patient serum that target the alpha subunit of the high-affinity IgE receptor (FcεRIα).
Protocol:
Plate Coating:
Coat a 96-well microplate with recombinant human FcεRIα overnight at 4°C.
Washing and Blocking:
Wash the plate multiple times with a wash buffer.
Block the plate with a blocking buffer for 1-2 hours at room temperature.
Competitive Binding:
In separate tubes, pre-incubate patient serum with either the blocking buffer (mock) or with a known concentration of soluble FcεRIα (competitor).
Add the pre-incubated serum samples to the coated and blocked wells of the microplate and incubate for 2 hours at room temperature.
Washing:
Repeat the washing step.
Detection:
Add an HRP-conjugated anti-human IgG detection antibody and incubate for 1 hour at room temperature.
Washing:
Repeat the washing step.
Substrate and Measurement:
Add a chromogenic substrate and stop the reaction.
Measure the absorbance at 450 nm.
Data Analysis:
The presence of IgG anti-FcεRIα autoantibodies in the patient serum will result in a lower signal in the mock-incubated sample compared to the sample pre-incubated with the competitor.
The results can be expressed as a percentage of inhibition or quantified against a standard curve of known anti-FcεRIα antibodies.
Application Notes and Protocols for Fenebrutinib Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals Introduction Fenebrutinib is a potent, highly selective, and reversible non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a crucial...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenebrutinib is a potent, highly selective, and reversible non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a crucial enzyme in the signaling pathways of various immune cells, including B-cells and myeloid cells.[4][5][6][7] Its inhibition has shown therapeutic potential in a range of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.[4][8] These application notes provide detailed protocols for conducting in vitro and in vivo dose-response studies to characterize the efficacy and potency of Fenebrutinib.
Mechanism of Action and Signaling Pathway
Fenebrutinib targets BTK, a key component of the B-cell receptor (BCR) signaling pathway.[4][5] Upon BCR activation, BTK is phosphorylated and subsequently activates downstream effectors like phospholipase C gamma 2 (PLCγ2).[5][9][10] This cascade leads to the activation of transcription factors such as NF-κB, ultimately promoting B-cell proliferation, survival, and differentiation.[10] Fenebrutinib, by inhibiting BTK, effectively blocks these downstream events.[4]
Figure 1: Fenebrutinib's inhibition of the BTK signaling pathway.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for Fenebrutinib, essential for designing and interpreting dose-response studies.
Table 1: In Vitro Potency of Fenebrutinib
Parameter
Value
Reference Cell/Assay System
Ki
0.91 nM
Kinase Assay
IC50 (BTK)
7.04 nM
Cellular Assay
Selectivity
>130-fold vs. other kinases
Kinase Panel
Table 2: Pharmacokinetic Parameters of Fenebrutinib in Humans
Parameter
Value
Study Population
Time to Peak Plasma Concentration (Tmax)
1-3 hours
Healthy Volunteers
Half-life (t1/2)
4.2 - 9.9 hours
Healthy Volunteers
CYP Metabolism
Primarily CYP3A
In vitro studies
Table 3: Clinical Dose-Response in Rheumatoid Arthritis (Phase II)
Fenebrutinib Dose
ACR50 Response Rate (Week 12)
Placebo Response Rate
50 mg once daily
Similar to placebo
15%
150 mg once daily
28%
15%
200 mg twice daily
35%
15%
Experimental Protocols
In Vitro IC50 Determination using a Cell-Based Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of Fenebrutinib in a relevant cell line.
Figure 2: Workflow for in vitro IC50 determination.
Materials:
Ramos B-cell line (or other suitable B-cell lymphoma line)
RPMI-1640 medium supplemented with 10% FBS and antibiotics
Fenebrutinib
DMSO (vehicle control)
Anti-human IgM antibody
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
96-well microplates
Plate reader
Procedure:
Cell Culture: Maintain Ramos cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
Cell Seeding: Seed cells at a density of 5 x 104 cells/well in a 96-well plate.
Fenebrutinib Preparation: Prepare a 10-point serial dilution of Fenebrutinib in DMSO, then dilute in culture medium to achieve final concentrations ranging from 0.1 nM to 1 µM. Include a DMSO-only vehicle control.
Treatment: Add the diluted Fenebrutinib or vehicle to the appropriate wells.
Stimulation: After 1 hour of pre-incubation with Fenebrutinib, stimulate the cells with anti-human IgM (10 µg/mL) to activate the BCR pathway.
Incubation: Incubate the plate for 48 hours at 37°C.
Cell Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
Readout: Measure the absorbance or luminescence using a plate reader.
Data Analysis: Plot the percentage of cell viability against the logarithm of Fenebrutinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Efficacy Study in a Mouse Model of Multiple Sclerosis (EAE)
This protocol outlines a prophylactic treatment study using the Experimental Autoimmune Encephalomyelitis (EAE) mouse model to assess the dose-response of Fenebrutinib.
Figure 3: Experimental workflow for in vivo EAE study.
Vehicle for oral administration (e.g., 0.5% methylcellulose)
Procedure:
EAE Induction (Day 0): Immunize mice subcutaneously with an emulsion of MOG35-55 in CFA. Administer pertussis toxin intraperitoneally on day 0 and day 2.[9][11]
Randomization and Treatment: On day 0, randomize mice into treatment groups (n=10-12 per group):
Vehicle control
Fenebrutinib (e.g., 1, 3, 10, 30 mg/kg)
Administer treatment daily by oral gavage.
Clinical Assessment: From day 7, monitor mice daily for clinical signs of EAE and record their body weight. Clinical scoring is as follows:
0: No clinical signs
1: Limp tail
2: Hind limb weakness
3: Complete hind limb paralysis
4: Moribund
5: Death
Endpoint: The study typically concludes around day 28 post-induction.
Tissue Collection and Analysis: At the endpoint, collect spinal cords for histological analysis of inflammation and demyelination. Spleens can be collected for ex vivo analysis of immune cell populations by flow cytometry.
Data Analysis: Compare the mean clinical scores, disease incidence, and peak disease severity between the Fenebrutinib-treated groups and the vehicle control group. Analyze histological and flow cytometry data to assess the effect of Fenebrutinib on immune cell infiltration and activation.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and laboratory standards. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
Techniques for Assessing Fenebrutinib's Impact on Cytokine Release: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Fenebrutinib is a potent and selective, non-covalent, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenebrutinib is a potent and selective, non-covalent, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling enzyme in B-lymphocytes and myeloid cells, including microglia, the resident immune cells of the central nervous system (CNS).[3][4] By inhibiting BTK, fenebrutinib can modulate the activation of these immune cells and their subsequent release of cytokines, which are key mediators of inflammation.[1][5] This has positioned fenebrutinib as a promising therapeutic candidate for autoimmune diseases such as multiple sclerosis (MS), where it is thought to reduce both peripheral and CNS-compartmentalized inflammation.[3][6]
These application notes provide detailed protocols for assessing the impact of fenebrutinib on cytokine release in relevant in vitro cell models. The described techniques will enable researchers to quantify changes in cytokine expression at both the protein and mRNA level, and to investigate the upstream signaling events affected by fenebrutinib treatment.
Fenebrutinib's primary mechanism of action involves the inhibition of BTK, which plays a crucial role in signal transduction downstream of various cell surface receptors, including the B-cell receptor (BCR) and Fc gamma receptors (FcγR).[1][3] In microglia, activation of FcγR by immune complexes (e.g., aggregated IgG) leads to the phosphorylation and activation of BTK.[7] Activated BTK then triggers a signaling cascade that culminates in the activation of transcription factors, such as NF-κB, which drive the expression and release of pro-inflammatory cytokines and chemokines.[3] Fenebrutinib, by inhibiting BTK, disrupts this signaling pathway, thereby attenuating the inflammatory response.
Caption: Fenebrutinib inhibits BTK signaling to reduce cytokine release.
Experimental Protocols
In Vitro Model: Human iPSC-derived Microglia (iMicroglia)
Human induced pluripotent stem cell (iPSC)-derived microglia (iMicroglia) provide a relevant and consistent in vitro model for studying the effects of fenebrutinib on microglial activation and cytokine release.
Protocol 1: Culturing and Stimulation of iMicroglia
Cell Culture: Culture iMicroglia according to the manufacturer's instructions. Typically, cells are plated in 96-well tissue culture plates at a density of 30,000-40,000 cells/cm².
Fenebrutinib Pre-treatment: 24 hours post-plating, replace the culture medium with fresh medium containing the desired concentrations of fenebrutinib or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
Stimulation: To induce an inflammatory response, stimulate the cells with immobilized human IgG.
Coat a 96-well plate with human IgG (300 µg/mL in PBS) overnight at 4°C.
Wash the plate three times with sterile PBS to remove unbound IgG.
Transfer the fenebrutinib-pre-treated iMicroglia to the IgG-coated plate.
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.
Supernatant and Cell Lysate Collection:
After incubation, carefully collect the cell culture supernatant and store at -80°C for cytokine protein analysis.
Wash the remaining cells with ice-cold PBS and lyse the cells with an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) for subsequent protein or RNA analysis.
Caption: General experimental workflow for assessing fenebrutinib's effects.
This method allows for the simultaneous quantification of multiple cytokines and chemokines in the collected cell culture supernatants.
Kit Selection: Choose a commercially available multiplex bead-based immunoassay kit that includes the cytokines of interest (e.g., TNF-α, IL-1β, IL-6, CCL3, CCL4).
Standard Preparation: Prepare a standard curve for each analyte according to the kit manufacturer's instructions, typically involving serial dilutions of a concentrated standard.
Assay Procedure:
Add the antibody-coupled magnetic beads to each well of a 96-well filter plate.
Wash the beads using a magnetic plate washer.
Add the prepared standards and collected supernatant samples to the wells.
Incubate the plate on a shaker for the recommended time (e.g., 2 hours at room temperature or overnight at 4°C).
Wash the beads to remove unbound material.
Add the detection antibody cocktail and incubate for the recommended time (e.g., 1 hour at room temperature).
Add streptavidin-phycoerythrin (SAPE) and incubate for the recommended time (e.g., 30 minutes at room temperature).
Wash the beads and resuspend in sheath fluid.
Data Acquisition: Acquire the data using a compatible flow cytometer-based instrument.
Data Analysis: Analyze the data using the kit-specific software to determine the concentration of each cytokine in the samples based on the standard curves.
ELISA is a sensitive method for quantifying a single cytokine. The following is a general protocol for a sandwich ELISA.
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
Sample and Standard Incubation: Wash the plate and add the prepared standards and collected supernatant samples to the wells. Incubate for 2 hours at room temperature.
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
Substrate Addition: Wash the plate and add a TMB substrate solution. A color change will develop.
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
The NanoString nCounter system allows for the direct, multiplexed measurement of mRNA transcripts without the need for reverse transcription or amplification.
RNA Extraction: Extract total RNA from the iMicroglia cell lysates using a commercially available RNA extraction kit.
Panel Selection: Utilize a pre-designed NanoString nCounter panel relevant to neuroinflammation or create a custom panel including the target cytokine and chemokine genes (e.g., TNF, IL1B, CCL3, CCL4) and housekeeping genes for normalization.
Hybridization: Hybridize the extracted RNA with the reporter and capture probes from the nCounter panel.
Sample Processing: Process the hybridized samples on the nCounter Prep Station to remove excess probes and immobilize the probe-target complexes.
Data Acquisition: Scan the processed samples on the nCounter Digital Analyzer to count the individual mRNA transcripts.
Data Analysis: Analyze the raw data using the nSolver analysis software. Normalize the data to the housekeeping genes and perform differential expression analysis to determine the effect of fenebrutinib on cytokine gene expression.
Analysis of BTK Phosphorylation
Protocol 5: Western Blotting
Western blotting can be used to assess the phosphorylation status of BTK, providing a direct measure of fenebrutinib's target engagement.
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated BTK (pBTK) and total BTK overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis: Quantify the band intensities using image analysis software. Normalize the pBTK signal to the total BTK signal to determine the relative level of BTK phosphorylation.
Data Presentation
Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of Fenebrutinib on Cytokine Protein Release from Stimulated iMicroglia
Treatment Group
TNF-α (pg/mL)
IL-1β (pg/mL)
CCL3 (pg/mL)
CCL4 (pg/mL)
Vehicle + No Stim
Mean ± SD
Mean ± SD
Mean ± SD
Mean ± SD
Vehicle + IgG
Mean ± SD
Mean ± SD
Mean ± SD
Mean ± SD
Fenebrutinib (X nM) + IgG
Mean ± SD
Mean ± SD
Mean ± SD
Mean ± SD
Fenebrutinib (Y nM) + IgG
Mean ± SD
Mean ± SD
Mean ± SD
Mean ± SD
Table 2: Effect of Fenebrutinib on Cytokine Gene Expression in Stimulated iMicroglia
Treatment Group
TNF Fold Change
IL1B Fold Change
CCL3 Fold Change
CCL4 Fold Change
Vehicle + IgG
1.0
1.0
1.0
1.0
Fenebrutinib (X nM) + IgG
Mean ± SD
Mean ± SD
Mean ± SD
Mean ± SD
Fenebrutinib (Y nM) + IgG
Mean ± SD
Mean ± SD
Mean ± SD
Mean ± SD
Table 3: Effect of Fenebrutinib on BTK Phosphorylation in Stimulated iMicroglia
Treatment Group
pBTK/Total BTK Ratio
Vehicle + No Stim
Mean ± SD
Vehicle + IgG
Mean ± SD
Fenebrutinib (X nM) + IgG
Mean ± SD
Fenebrutinib (Y nM) + IgG
Mean ± SD
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to assess the impact of fenebrutinib on cytokine release and its underlying mechanism of action. By employing these techniques, researchers can generate robust and reproducible data to further elucidate the therapeutic potential of fenebrutinib in inflammatory and autoimmune diseases.
Fenebrutinib: Application Notes and Protocols for Autoimmune Disease Research Models
For Researchers, Scientists, and Drug Development Professionals Introduction Fenebrutinib (GDC-0853) is a potent, highly selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] As a non-covalent inhibit...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenebrutinib (GDC-0853) is a potent, highly selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] As a non-covalent inhibitor, it offers a distinct pharmacological profile compared to covalent BTK inhibitors.[2] BTK is a critical signaling enzyme in B-lymphocytes and myeloid cells, making it a key therapeutic target for a range of autoimmune diseases.[3] Fenebrutinib's dual inhibition of both B-cell and microglia activation positions it as a promising candidate for investigating and potentially treating autoimmune conditions characterized by both peripheral and central nervous system inflammation.[1][4][5]
These application notes provide an overview of fenebrutinib's mechanism of action and detailed protocols for its use in preclinical autoimmune disease research models. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of fenebrutinib.
Mechanism of Action
Fenebrutinib exerts its immunomodulatory effects by inhibiting BTK, a key enzyme in the signaling pathways of various immune cells.[1]
B-Cell Inhibition: In B-cells, BTK is essential for B-cell receptor (BCR) signaling, which governs B-cell development, activation, proliferation, and survival.[6] By inhibiting BTK, fenebrutinib can dampen the B-cell response, which is often dysregulated in autoimmune diseases.[7]
Myeloid Cell Inhibition: BTK is also involved in the activation of myeloid lineage cells, such as macrophages and microglia, through Fc receptor (FcR) signaling.[4][8] In the central nervous system, microglia activation contributes to neuroinflammation. Fenebrutinib's ability to cross the blood-brain barrier and inhibit microglial activation suggests its potential in treating autoimmune diseases with neurological involvement.[3][8]
Signaling Pathway Diagram
Fenebrutinib inhibits BTK in B-cells and myeloid cells.
Preclinical Efficacy in Autoimmune Disease Models
Fenebrutinib has demonstrated efficacy in various preclinical models of autoimmune diseases.
Experimental Autoimmune Encephalomyelitis (EAE) - A Model for Multiple Sclerosis
In a mouse model of experimental autoimmune encephalomyelitis (EAE), prophylactic treatment with fenebrutinib resulted in a dose-dependent reduction in disease severity. This was associated with decreased microglial activation in the spinal cord.[9]
Table 1: Efficacy of Fenebrutinib in Mouse EAE Model
Treatment Group
Mean Clinical Score (Day 30)
Microglial Activation (IBA-1+ cells/mm²)
Vehicle
~3.5
~150
Fenebrutinib (1 mg/kg BID)
~3.0
Not significantly different from vehicle
Fenebrutinib (5 mg/kg BID)
~1.5
~50
Fenebrutinib (15 mg/kg BID)
~1.0
~25
*p < 0.05 compared to vehicle
Collagen-Induced Arthritis (CIA) - A Model for Rheumatoid Arthritis
Murine Lupus Models - Models for Systemic Lupus Erythematosus (SLE)
Studies on BTK inhibitors in spontaneous murine lupus models, such as the NZB/W and MRL/lpr mice, have shown reductions in anti-dsDNA titers, delayed onset of proteinuria, and amelioration of kidney inflammation.[11] Although specific data for fenebrutinib in these models is not detailed in the available literature, its mechanism of action strongly suggests potential efficacy. In a Phase II clinical trial in patients with SLE, fenebrutinib treatment led to a reduction in anti-double-stranded DNA autoantibodies.[12]
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Induction and Fenebrutinib Treatment
This protocol is based on the prophylactic treatment of EAE in mice.
Emulsify MOG35-55 peptide in CFA at a final concentration of 2 mg/mL.
Anesthetize mice and administer a 100 µL subcutaneous injection of the MOG/CFA emulsion at two sites on the flank.
Administer 200 ng of PTX intraperitoneally (i.p.).
PTX Booster (Day 2):
Administer a second 200 ng dose of PTX i.p.
Fenebrutinib Administration:
Begin prophylactic treatment 2 days prior to EAE induction.
Prepare fenebrutinib in the chosen vehicle at the desired concentrations (e.g., 1, 5, 15 mg/kg).
Administer fenebrutinib or vehicle orally (p.o.) twice daily (BID).
Clinical Scoring:
Monitor mice daily for clinical signs of EAE starting from day 7 post-induction.
Score clinical signs on a scale of 0-5:
0: No clinical signs
1: Limp tail
2: Hind limb weakness
3: Hind limb paralysis
4: Hind limb and forelimb paralysis
5: Moribund
Endpoint Analysis (Day 30):
Euthanize mice and perfuse with saline followed by 4% paraformaldehyde.
Harvest spinal cords for immunohistochemical analysis of microglial activation (e.g., Iba1 staining).
Experimental Workflow for EAE
Workflow for prophylactic fenebrutinib treatment in EAE.
In Vitro B-Cell Activation Assay
Materials:
Human peripheral blood mononuclear cells (PBMCs) or isolated B-cells
Anti-IgM antibody
CD40L
IL-4
Fenebrutinib
DMSO (vehicle control)
Cell proliferation dye (e.g., CFSE)
Flow cytometry buffer
Antibodies for flow cytometry (e.g., anti-CD19, anti-CD69)
Protocol:
Cell Preparation:
Isolate PBMCs or B-cells from healthy donor blood.
Fenebrutinib Pre-treatment:
Plate cells at a desired density.
Pre-incubate cells with various concentrations of fenebrutinib or DMSO for 1-2 hours.
B-Cell Stimulation:
Add a cocktail of anti-IgM, CD40L, and IL-4 to stimulate B-cell activation and proliferation.
Incubation:
Incubate cells for 3-5 days.
Analysis:
Harvest cells and stain with fluorescently labeled antibodies against B-cell markers (e.g., CD19) and activation markers (e.g., CD69).
Analyze by flow cytometry to determine the percentage of activated B-cells and the extent of proliferation (based on dilution of proliferation dye).
In Vitro Microglia Activation Assay
Materials:
Human iPSC-derived microglia or primary microglia
Immune complexes (e.g., aggregated IgG)
Fenebrutinib
DMSO (vehicle control)
ELISA kits for cytokines (e.g., TNF-α, IL-6)
Protocol:
Cell Culture:
Culture microglia in appropriate media.
Fenebrutinib Pre-treatment:
Pre-incubate microglia with various concentrations of fenebrutinib or DMSO for 1-2 hours.
Microglia Stimulation:
Add immune complexes to stimulate Fc receptor-mediated activation.
Incubation:
Incubate for 24-48 hours.
Analysis:
Collect cell culture supernatants.
Measure the concentration of pro-inflammatory cytokines using ELISA.
Summary
Fenebrutinib is a selective, reversible BTK inhibitor with a dual mechanism of action that impacts both B-cells and myeloid cells. Preclinical studies in models of multiple sclerosis have demonstrated its efficacy in reducing disease severity and neuroinflammation. While detailed preclinical data in models of rheumatoid arthritis and systemic lupus erythematosus are not as widely published, its mechanism of action and findings from clinical trials in these diseases suggest its potential as a valuable research tool and therapeutic candidate. The provided protocols offer a framework for researchers to investigate the effects of fenebrutinib in relevant autoimmune disease models.
Application Notes and Protocols for Measuring Expanded Disability Status Scale (EDSS) in Fenebrutinib Studies
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the methodologies for measuring the Expanded Disability Status Scale (EDSS) in clinical trials of Fen...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodologies for measuring the Expanded Disability Status Scale (EDSS) in clinical trials of Fenebrutinib, an investigational Bruton's tyrosine kinase (BTK) inhibitor for the treatment of multiple sclerosis (MS). The protocols outlined are based on information from the FENopta Phase II trial and the ongoing FENhance and FENtrepid Phase III trials.
Introduction to Fenebrutinib and EDSS in Multiple Sclerosis
Fenebrutinib is an oral, reversible, and non-covalent BTK inhibitor that targets B-cells and microglia, key cell types implicated in the inflammatory and progressive pathology of multiple sclerosis. By inhibiting BTK, Fenebrutinib is thought to modulate the activation of these immune cells, thereby reducing MS disease activity and progression.
The Expanded Disability Status Scale (EDSS) is the most widely used method for quantifying disability in individuals with MS. It is a 10-point scale, with higher scores indicating greater disability. The EDSS is a composite measure based on a neurological examination of eight functional systems (FS): pyramidal, cerebellar, brainstem, sensory, bowel and bladder, visual, cerebral, and other.
Quantitative Data from Fenebrutinib Clinical Trials
Data from the FENopta Phase II trial and its open-label extension (OLE) have demonstrated the potential of Fenebrutinib in suppressing disease activity and disability progression.
Table 1: Summary of EDSS and Relapse Data from the FENopta Trial and Open-Label Extension
Metric
Timepoint
Fenebrutinib Treatment Group
Key Findings
Disability Progression (EDSS)
48 Weeks (OLE)
Patients receiving Fenebrutinib
No change in median EDSS score from baseline.
96 Weeks (OLE)
Patients receiving Fenebrutinib
No observed disability progression.
Annualized Relapse Rate (ARR)
48 Weeks (OLE)
Patients receiving Fenebrutinib
ARR of 0.04.
96 Weeks (OLE)
Patients receiving Fenebrutinib
ARR of 0.06.
No Evidence of Disease Activity (NEDA-3)
48 Weeks (OLE)
Patients receiving Fenebrutinib
89.6% of participants achieved NEDA-3.
Experimental Protocols for EDSS Assessment in Fenebrutinib Trials
The following protocols are based on the methodologies employed in the Fenebrutinib clinical trial program.
Subject Eligibility and Baseline Assessment
Inclusion Criteria: Participants in the Fenebrutinib relapsing multiple sclerosis (RMS) trials are typically between 18 and 55 years of age with a diagnosis of RMS according to the 2017 revised McDonald criteria. A baseline EDSS score of 0 to 5.5 is a key inclusion criterion, ensuring that participants are ambulatory. For the FENtrepid trial in primary progressive MS (PPMS), the EDSS range for inclusion is 3.0 to 6.5.
Screening: A comprehensive neurological examination is conducted at screening to determine the baseline EDSS score. This examination is performed by a qualified and trained neurologist.
EDSS Assessment Protocol
The Kurtzke Expanded Disability Status Scale is the primary tool for assessing disability. The assessment involves a standardized neurological examination of the eight functional systems.
Table 2: Kurtzke Functional Systems (FS)
Functional System
Description
Pyramidal
Assesses motor function, including muscle strength and walking ability.
Cerebellar
Evaluates coordination, balance, and tremor.
Brainstem
Checks for problems with speech, swallowing, and eye movements (nystagmus).
Sensory
Measures sensory perception, including numbness and loss of sensation.
Bowel and Bladder
Assesses the function of the bowel and bladder.
Visual
Evaluates visual acuity and other visual functions.
Cerebral
Assesses cognitive functions such as thinking and memory.
Other
Includes any other neurological findings attributable to MS.
Protocol Steps:
Standardized Neurological Examination: A trained neurologist conducts a thorough neurological examination to score each of the eight functional systems.
Functional System Scoring (FSS): Each functional system is scored on a scale from 0 (no disability) to 5 or 6 (severe disability).
Gait Assessment: For patients with ambulatory impairment, the ability to walk a certain distance is a critical component of the EDSS score.
EDSS Score Determination: The final EDSS score is determined based on the FSS and the patient's walking ability. Scores from 0 to 4.5 are primarily based on the FSS in ambulatory patients. Scores from 5.0 upwards are heavily influenced by the impairment of walking.
Definition of Confirmed Disability Progression (CDP)
In the Fenebrutinib Phase III trials, a key endpoint is the time to 12-week or 24-week confirmed disability progression.
Definition: Confirmed disability progression is defined as an increase in the EDSS score from baseline that is sustained for at least 12 or 24 weeks.
Confirmation Visit: An initial increase in the EDSS score must be confirmed at a subsequent visit scheduled at least 12 or 24 weeks after the initial observation.
Exclusion of Relapse-Associated Worsening: The disability progression should not be the result of a clinical relapse.
Visualization of Pathways and Workflows
Fenebrutinib Mechanism of Action: BTK Signaling Pathway
Fenebrutinib inhibits Bruton's tyrosine kinase (BTK), a key enzyme in the signaling pathways of B-cells and microglia.
Caption: Fenebrutinib's inhibition of BTK in B-cells and microglia.
Experimental Workflow for EDSS Measurement in a Clinical Trial
The following diagram illustrates the typical workflow for assessing EDSS in a Fenebrutinib clinical trial.
Technical Notes & Optimization
Troubleshooting
Troubleshooting Fenebrutinib insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the aqueous in...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the aqueous insolubility of fenebrutinib.
Frequently Asked Questions (FAQs)
Q1: What is the documented solubility of fenebrutinib in common laboratory solvents?
A1: Fenebrutinib is a crystalline solid that is sparingly soluble in aqueous buffers but shows good solubility in several organic solvents.[1] For preparing aqueous solutions, it is recommended to first dissolve fenebrutinib in an organic solvent like DMSO and then perform a stepwise dilution into the aqueous buffer of choice.[1] The known solubility values are summarized in the table below.
Q2: Why does my fenebrutinib precipitate when I dilute a DMSO stock solution into an aqueous buffer?
A2: This is a common issue for hydrophobic compounds like fenebrutinib. When the high-solubility organic solvent (DMSO) is diluted into an aqueous medium (a poor solvent), the fenebrutinib concentration may exceed its solubility limit in the final solvent mixture, causing it to precipitate out of the solution. This is often referred to as "crashing out."
Q3: What is the recommended method for preparing an aqueous working solution of fenebrutinib?
A3: The most reliable method is to first prepare a concentrated stock solution in 100% DMSO.[1] This stock solution should then be serially diluted with the final aqueous buffer or cell culture medium while vortexing or mixing vigorously to ensure rapid and even dispersion. This technique helps to avoid localized areas of high concentration that can initiate precipitation. For detailed steps, refer to Protocol 1 .
Q4: How stable are aqueous solutions of fenebrutinib?
A4: Aqueous solutions of fenebrutinib are not recommended for long-term storage. It is advised to prepare fresh solutions daily for experiments.[1] Stock solutions in pure, anhydrous DMSO are more stable and can be stored at -20°C or -80°C for extended periods, though it is best to aliquot to avoid repeated freeze-thaw cycles.[2]
Q5: My experiment is sensitive to DMSO. What are the alternatives for solubilizing fenebrutinib?
A5: While DMSO is the most common solvent, its concentration can be minimized by preparing a highly concentrated stock. If DMSO must be avoided entirely, other strategies can be employed, though they require more extensive formulation development. These include the use of co-solvents, surfactants, or complexation agents.[3][4][5] See the Troubleshooting Guide for more details.
Data Presentation
Table 1: Solubility of Fenebrutinib in Various Solvents
Problem 1: Fenebrutinib precipitates immediately upon dilution into my aqueous buffer or media.
Question: I prepared a 20 mg/mL stock of fenebrutinib in DMSO, but when I added it to my cell culture media to a final concentration of 10 µM, a cloudy precipitate formed. What went wrong and how can I fix it?
Answer: The final concentration of fenebrutinib in your media likely exceeded its solubility limit in the final DMSO/media mixture. Here are several steps to troubleshoot this issue:
Reduce Final Concentration: Your target concentration may be too high. Verify if a lower concentration is sufficient for your experiment.
Perform Serial Dilutions: Avoid a large, single-step dilution. Create an intermediate dilution of your DMSO stock in your aqueous buffer first, then add this to the final volume.
Increase Final DMSO Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO can help maintain solubility. However, always run a vehicle control to ensure the DMSO concentration itself does not affect the results.[2] For many cell-based assays, the final DMSO concentration should not exceed 0.1-0.5%.[2]
Incorporate a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 (e.g., to a final concentration of 0.1%), to your aqueous buffer can help stabilize the compound and prevent precipitation.[4]
Increase Mixing Energy: When making the final dilution, vortex the aqueous solution vigorously as you add the fenebrutinib stock dropwise. Sonication can also be used to help dissolve small amounts of precipitate.[2]
Problem 2: My biological assay results are inconsistent or show lower-than-expected activity.
Question: My cell viability or enzyme inhibition assays with fenebrutinib are giving variable results between replicates and experiments. Could this be a solubility problem?
Answer: Yes, poor solubility is a frequent cause of poor assay performance. Undissolved compound, even if not visible as a precipitate, can lead to an inaccurate effective concentration and high variability.
Confirm Solubility in Assay Buffer: The solubility of fenebrutinib can be affected by the pH, salt concentration, and protein content of your specific assay buffer.[7] It is crucial to visually inspect your final solution for any signs of precipitation before adding it to the assay.
Use a Positive Control: Ensure your assay is performing correctly with a known soluble inhibitor of the same pathway.
Consider Protein Binding: In assays containing high concentrations of protein (e.g., serum in cell culture media), the compound may bind to proteins, reducing its free concentration. While this is a separate issue from insolubility, precipitation can be exacerbated in complex biological matrices.
Re-evaluate Solubilization Method: Refer to the troubleshooting steps in Problem 1 to prepare a more stable solution. Preparing fresh dilutions for each experiment is critical.[1]
Experimental Protocols
Protocol 1: Recommended Procedure for Solubilizing Fenebrutinib using DMSO
Prepare a High-Concentration Stock Solution:
Weigh the required amount of solid fenebrutinib in a sterile microcentrifuge tube.
Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 20 mg/mL or ~30 mM).[1][2]
Vortex or sonicate the solution until all solid material is completely dissolved. The solution should be clear.
Perform Intermediate Dilutions (if necessary):
For very low final concentrations, it is best to perform one or more serial dilutions from the high-concentration stock using 100% DMSO.
Prepare the Final Aqueous Working Solution:
Dispense the final volume of the aqueous buffer (e.g., PBS, cell culture media) into a sterile tube.
While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise.
Continue to vortex for an additional 30-60 seconds to ensure homogeneity.
Final Check and Use:
Visually inspect the final working solution against a light source to check for any signs of cloudiness or precipitation.
Use the freshly prepared solution in your experiment immediately. Do not store aqueous solutions.[1]
Protocol 2: General Method for Equilibrium Solubility Determination (Shake-Flask Method)
This protocol, based on the widely accepted shake-flask method, is used to determine the thermodynamic equilibrium solubility of fenebrutinib in a specific buffer.[8][9]
Preparation:
Select the aqueous buffer(s) for testing (e.g., buffers at pH 1.2, 4.5, and 6.8 are common for biopharmaceutical classification).[9]
Prepare several glass vials for each buffer condition.
Execution:
Add an excess amount of solid fenebrutinib to each vial containing a known volume of the selected buffer. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.
Seal the vials tightly and place them in a mechanical shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C).
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the solution to reach equilibrium. The time required should be determined in preliminary experiments by sampling at different time points until the concentration plateaus.[9]
Sample Processing:
After incubation, allow the vials to sit undisturbed for a short period to let the excess solid settle.
Carefully withdraw an aliquot of the supernatant.
Immediately filter the supernatant through a 0.22 µm or 0.45 µm syringe filter (select a filter material, e.g., PVDF, that does not bind the compound) or centrifuge at high speed to pellet the undissolved solid. This step is critical to separate the dissolved compound from the solid.
Analysis:
Quantify the concentration of fenebrutinib in the clear filtrate or supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.
The measured concentration represents the equilibrium solubility of fenebrutinib in that specific buffer and at that temperature.
Visualizations
Caption: Troubleshooting workflow for fenebrutinib precipitation.
Caption: Fenebrutinib inhibits the BTK signaling pathway.
Caption: Recommended workflow for preparing fenebrutinib solutions.
Fenebrutinib Technical Support Center: Identifying and Mitigating Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in identifying and mitigating po...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in identifying and mitigating potential off-target effects of Fenebrutinib in experimental settings.
Understanding Fenebrutinib's Selectivity
Fenebrutinib is a highly selective, non-covalent, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4][5] Its design aims to minimize off-target activities, thereby reducing the likelihood of confounding experimental results and potential adverse effects.[4][5] Preclinical studies have demonstrated its high selectivity for BTK compared to other kinases.[3][4][5]
Quantitative Analysis of Fenebrutinib's Kinase Inhibition Profile
While Fenebrutinib is highly selective, it is essential to be aware of any potential off-target interactions, especially at higher concentrations. A kinase panel screening of 219 kinases at a 1µM concentration of Fenebrutinib identified only three off-target kinases with greater than 50% inhibition.
Target
Type
Ki (nM)
Selectivity vs. BTK
Potential Biological Implication
BTK
On-target
0.91
-
Inhibition of B-cell and myeloid cell activation.[1][2][4][5]
Bmx
Off-target
>91
>100-fold
Bone marrow kinase, involved in cellular signaling.
Fgr
Off-target
>91
>100-fold
Src family kinase, involved in immune cell signaling.
Src
Off-target
>91
>100-fold
Src family kinase, involved in various cellular processes including proliferation and survival.
Note: Specific Ki values for the off-target kinases are greater than 100-fold that of BTK, as specific values were not publicly available.
Signaling Pathways and Experimental Workflows
To facilitate experimental design and troubleshooting, the following diagrams illustrate the BTK signaling pathway, a general workflow for identifying off-target effects, and a decision-making process for troubleshooting unexpected results.
Caption: Fenebrutinib inhibits BTK, blocking downstream signaling from the B-cell receptor.
Caption: A stepwise workflow for identifying and validating potential off-target effects.
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vitro experiments with Fenebrutinib.
Q1: I'm observing a cellular effect that doesn't seem to be related to BTK signaling. Could this be an off-target effect?
A1: While Fenebrutinib is highly selective, off-target effects are possible, particularly at high concentrations.
Troubleshooting Steps:
Confirm BTK Inhibition: First, verify that Fenebrutinib is inhibiting BTK in your experimental system at the concentration used. You can do this by performing a Western blot for phosphorylated BTK (pBTK) at its autophosphorylation site (Y223). A significant reduction in pBTK levels upon Fenebrutinib treatment confirms on-target activity.
Concentration Check: Review the concentration of Fenebrutinib you are using. If it is significantly higher than the Ki for BTK (0.91 nM), the likelihood of engaging off-targets such as Bmx, Fgr, and Src increases.
Use a Structurally Unrelated BTK Inhibitor: To confirm that the observed phenotype is due to BTK inhibition, use a structurally different BTK inhibitor. If the same phenotype is observed, it is more likely an on-target effect.
Rescue Experiment: Use siRNA or CRISPR/Cas9 to knockdown BTK expression. If the phenotype of BTK knockdown mimics the effect of Fenebrutinib, it further supports an on-target mechanism.
Q2: My cells are showing unexpected toxicity or reduced viability after Fenebrutinib treatment. What should I do?
A2: Unexpected cytotoxicity can arise from on-target or off-target effects, or experimental artifacts.
Troubleshooting Steps:
Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which toxicity is observed. Compare this to the concentration required for effective BTK inhibition in your assay.
Control for Solvent Effects: Ensure that the concentration of your solvent (e.g., DMSO) is consistent across all treatment groups and is not causing toxicity.
Cell Line Specificity: The observed toxicity may be specific to your cell line. Test Fenebrutinib on a different cell line that expresses BTK to see if the toxic effects are reproducible.
Investigate Apoptosis Markers: Use assays to measure markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining) to determine if the reduced viability is due to programmed cell death.
Q3: I have observed elevated liver enzymes in my in vivo model treated with Fenebrutinib. How can I investigate this in vitro?
A3: Reports from clinical trials have noted instances of elevated hepatic transaminases.[6] This can be investigated using in vitro liver models.
Troubleshooting Steps:
Hepatocyte Co-culture Models: Utilize primary human hepatocytes or hepatocyte-like cell lines (e.g., HepG2, Huh7) in your experiments. Co-culture models with other liver cell types can provide a more physiologically relevant system.
Metabolic Activation: Fenebrutinib is metabolized in the liver, primarily by CYP3A enzymes.[7] Consider using liver microsomes or S9 fractions in your in vitro assays to account for metabolic activation of the compound.
Measure Liver Enzyme Leakage: Treat your in vitro liver model with a range of Fenebrutinib concentrations and measure the release of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the culture medium.
Assess Mitochondrial Toxicity: Investigate markers of mitochondrial dysfunction, as this can be a mechanism of drug-induced liver injury.
Q4: How can I experimentally validate a potential off-target identified from a kinase screen?
A4: Validating a potential off-target hit is crucial to confirm that it is not an artifact of the screening assay.
Troubleshooting Steps:
Orthogonal Assays: Use a different assay format to confirm the interaction. For example, if the initial hit was from a binding assay, validate it with a functional enzymatic assay.
Cellular Target Engagement: Employ cellular thermal shift assays (CETSA) or NanoBRET™ assays to confirm that Fenebrutinib engages the putative off-target in a cellular context.
Knockdown/Knockout of the Off-Target: Use siRNA or CRISPR/Cas9 to reduce the expression of the potential off-target protein. If the cellular phenotype observed with Fenebrutinib is diminished in the knockdown/knockout cells, it suggests that the phenotype is at least partially mediated by this off-target.
Use a Selective Inhibitor for the Off-Target: If a selective inhibitor for the identified off-target is available, treat your cells with it and see if it recapitulates the phenotype observed with Fenebrutinib.
Experimental Protocols
1. General Protocol for In Vitro Kinase Selectivity Profiling
This protocol provides a general framework for assessing the selectivity of Fenebrutinib against a panel of kinases. Commercial services such as KINOMEscan™ or in-house assays can be used.
Materials:
Fenebrutinib stock solution (e.g., 10 mM in DMSO)
Kinase panel (recombinant purified kinases)
Kinase-specific substrates
ATP (radiolabeled or non-radiolabeled depending on the assay format)
Compound Preparation: Prepare a serial dilution of Fenebrutinib in the appropriate assay buffer. A common starting concentration for a broad-spectrum screen is 1 µM.
Kinase Reaction Setup: In the assay plate, combine the kinase, its specific substrate, and the kinase reaction buffer.
Initiate Reaction: Add Fenebrutinib or vehicle control (e.g., DMSO) to the wells, followed by the addition of ATP to start the kinase reaction. The concentration of ATP should ideally be at the Km for each respective kinase to accurately determine the IC50.
Incubation: Incubate the reaction at the optimal temperature (usually 30°C or room temperature) for a predetermined amount of time.
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method.
Data Analysis: Calculate the percent inhibition of each kinase by Fenebrutinib compared to the vehicle control. For kinases that show significant inhibition, perform a dose-response curve to determine the IC50 value.
2. Protocol for Validating On-Target BTK Inhibition in Cells
This protocol describes how to confirm that Fenebrutinib is inhibiting BTK in a cellular context using Western blotting.
Cell Treatment: Plate cells and allow them to adhere (if applicable). Treat the cells with various concentrations of Fenebrutinib or vehicle control for a specified time.
Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate.
Western Blotting:
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
Transfer the proteins to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with primary antibodies overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Data Analysis: Quantify the band intensities for pBTK, total BTK, and the loading control. Normalize the pBTK signal to total BTK to determine the extent of inhibition.
Technical Support Center: Managing Fenebrutinib-Induced Liver Enzyme Elevation
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring and managing liver enzyme elevations observed in clinical studies of fenebrutinib. Frequently...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring and managing liver enzyme elevations observed in clinical studies of fenebrutinib.
Frequently Asked Questions (FAQs)
Q1: What is fenebrutinib and its mechanism of action?
Fenebrutinib is an investigational, oral, reversible, and non-covalent Bruton's tyrosine kinase (BTK) inhibitor.[1][2] BTK is an enzyme crucial for the development and activation of B-cells and is also involved in activating innate immune system cells like microglia and macrophages.[1][3] By inhibiting BTK, fenebrutinib dually inhibits both B-cell and microglia activation.[1][4] This mechanism is being investigated for its potential to reduce both the inflammatory disease activity and the progression of disability in conditions like multiple sclerosis (MS).[1][5]
Q2: What is the observed incidence of liver enzyme elevation in fenebrutinib studies?
Abnormal hepatic transaminase elevation is one of the more frequently reported adverse events in fenebrutinib clinical trials.[4][6] Data from Phase 2 studies show that Grade ≥2 hepatic transaminase elevations were more common in patients receiving fenebrutinib compared to placebo across various autoimmune indications.[4][6]
Q3: What are the typical characteristics of fenebrutinib-induced liver enzyme elevations?
Based on available data from clinical trials, the observed liver enzyme elevations have been largely asymptomatic.[1][4][7] In the cases that led to a partial clinical hold by the FDA, the elevations in hepatic transaminases, sometimes in conjunction with elevated bilirubin, were suggestive of drug-induced liver injury (DILI).[1][3] Importantly, these elevations returned to normal levels after discontinuing the drug.[1][4][7]
Q4: Is liver enzyme elevation a concern for other BTK inhibitors?
Yes, liver toxicity is considered a potential class effect for BTK inhibitors.[8] Other BTK inhibitors in development for MS, such as tolebrutinib and evobrutinib, have also been placed on partial clinical hold by the FDA due to cases of drug-induced liver injury.[8][9][10][11]
Q5: What is the proposed mechanism for fenebrutinib-induced liver toxicity?
The precise mechanism is not fully elucidated. However, fenebrutinib is primarily metabolized in the liver by the CYP3A enzyme.[12][13] In vitro studies suggest that fenebrutinib can be bioactivated into reactive intermediates, such as iminium, iminoquinone, and aldehyde intermediates.[14][15] These reactive metabolites have the potential to bind to cellular macromolecules like proteins and DNA, which is a potential mechanism for drug-induced liver injury.[14]
If a study participant develops elevated liver enzymes, prompt action is critical. The following guide outlines a systematic approach based on protocols from fenebrutinib clinical trials.
Step 1: Immediate Confirmation and Assessment
Confirm the finding: Repeat the liver function tests (LFTs), including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Total Bilirubin (Tbili), and Direct Bilirubin (Dbili), to confirm the initial abnormal result.
Assess the patient: Perform a clinical evaluation to check for any signs or symptoms of liver injury, such as jaundice, nausea, vomiting, abdominal pain, or fatigue. Although cases have often been asymptomatic, a thorough clinical check is mandatory.[1][4]
Step 2: Adhere to Study-Specific Management Guidelines
Clinical trial protocols for fenebrutinib include specific guidelines for managing transaminase elevations.[16] These guidelines are crucial for patient safety and data integrity.
Treatment Discontinuation Criteria: Protocols often specify criteria for discontinuing the study drug. For example, treatment may be discontinued if a participant has an ALT or AST elevation between 3-5 times the upper limit of normal (ULN) that persists for 4 weeks without an alternative cause.[16]
Reporting: Report the event to the study sponsor and the independent Data Monitoring Committee (iDMC) as per the protocol's requirements.[1][16]
Step 3: Investigate Alternative Causes
It is essential to rule out other potential causes of liver enzyme elevation.
Conduct a thorough review of the participant's concomitant medications, including over-the-counter drugs and supplements.[9]
Screen for viral hepatitis (Hepatitis A, B, C), and other potential liver conditions.
Consider non-hepatic causes that can lead to elevated transaminases.
Step 4: Continued Monitoring
After drug discontinuation, continue to monitor the participant's LFTs frequently until the values return to normal levels.[1][4][7]
Document all actions, communications, and laboratory results meticulously in the participant's study records.
Quantitative Data Summary
The following tables summarize the incidence of hepatic transaminase elevations from Phase 2 studies of fenebrutinib.
Table 1: Incidence of Adverse Events (>5%) in Relapsing MS Patients (Phase 2)
Adverse Event
Fenebrutinib 200 mg BID (n=73)
Abnormal Hepatic Transaminase Elevation
5.5%
Urinary Tract Infection
5.5%
Source: Data from an analysis of Phase 2 studies presented at the 2024 ACTRIMS Forum.[4][6]
Table 2: Frequency of Grade ≥2 Hepatic Transaminase Elevations (Phase 2 Studies)
Patient Population
Fenebrutinib 200 mg BID
Placebo / Standard of Care
Relapsing MS
8.2%
2.8%
Across Autoimmune Indications (Total)
4.0%
1.4%
Rheumatoid Arthritis (RA)
1.9%
1.3%
Systemic Lupus Erythematosus (SLE)
4.5%
2.4%
Chronic Spontaneous Urticaria (CSU)
9.6%
0.0%
Source: Data from an analysis across Phase 2 studies in MS and other autoimmune indications.[4][6]
Experimental Protocols
Liver Safety Monitoring Protocol in Fenebrutinib Clinical Trials
This protocol is a composite of measures described in fenebrutinib clinical trial documents and regulatory guidance.[16]
Screening Phase:
Exclusion Criteria: Potential participants with ALT or AST levels >2x the upper limit of normal (ULN) are typically excluded from enrollment.[16]
Baseline Assessment: Collect baseline LFTs (ALT, AST, Tbili, Dbili, Alkaline Phosphatase) for all participants before the first dose.
Treatment Phase Monitoring:
Frequent Monitoring: Implement additional monitoring visits specifically for LFTs (ALT, AST, total and direct bilirubin) during the initial phase of treatment, which is the risk period for potential elevations.[16]
Regular Schedule: Following the initial intensive period, continue monitoring LFTs at regularly scheduled study visits as outlined in the schedule of activities.[16]
Management of Abnormal LFTs:
The protocol includes detailed guidelines for managing participants with abnormal liver tests, aligning with FDA and CIOMS DILI guidance.[16]
Re-testing: Mandate prompt re-testing to confirm any abnormal LFT results.
Additional Tests: If elevations are confirmed, additional laboratory tests, including hepatic synthetic function tests (e.g., albumin, prothrombin time), should be conducted.[16]
Treatment Interruption/Discontinuation: Provide clear, tiered criteria for interrupting or permanently discontinuing the study drug based on the magnitude and duration of ALT/AST elevations and any concurrent rise in bilirubin.[16]
Visualizations
Caption: Fenebrutinib's dual mechanism of action on B-cells and microglia.
Caption: Clinical workflow for managing elevated liver enzymes.
Caption: Proposed bioactivation pathway of fenebrutinib.
Impact of ATP concentration on Fenebrutinib in vitro assay results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Fenebrutinib in in vitro kinase assays. Particular focus is given to the impact of ATP c...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Fenebrutinib in in vitro kinase assays. Particular focus is given to the impact of ATP concentration on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Fenebrutinib and how does it work?
Fenebrutinib is an investigational, orally bioavailable, non-covalent, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It functions by competing with adenosine triphosphate (ATP) for the ATP-binding pocket within the BTK enzyme.[3][4] This prevents the autophosphorylation and activation of BTK, thereby blocking downstream signaling pathways involved in B-cell and myeloid cell activation.[5][6] Preclinical data have demonstrated that Fenebrutinib is a potent and highly selective inhibitor of BTK.[6][7][8]
Q2: How does the ATP concentration in my assay affect the measured IC50 value of Fenebrutinib?
As an ATP-competitive inhibitor, the apparent potency (IC50) of Fenebrutinib is highly dependent on the concentration of ATP used in the assay.[9][10] A higher concentration of ATP will require a higher concentration of Fenebrutinib to achieve the same level of inhibition, resulting in a higher apparent IC50 value. Conversely, a lower ATP concentration will lead to a lower apparent IC50. It is crucial to report the ATP concentration used when presenting IC50 data.
Q3: Why is my observed IC50 value for Fenebrutinib different from published values?
Discrepancies in IC50 values can arise from several factors, with ATP concentration being a primary contributor. Other potential reasons include:
Assay Format: Different assay technologies (e.g., radiometric, fluorescence-based, luminescence-based) have varying sensitivities and formats which can influence results.[11]
Enzyme and Substrate Concentrations: The specific concentrations of the BTK enzyme and the substrate peptide can affect the kinetics of the reaction and, consequently, the measured IC50.[11]
Reagent Purity: The purity of the enzyme, substrate, and ATP can impact the accuracy of the assay.[11]
Reaction Conditions: Variations in buffer composition, pH, temperature, and incubation times can alter enzyme activity and inhibitor potency.[11]
BTK Construct: Differences in the form of the BTK enzyme used (e.g., full-length vs. kinase domain, phosphorylation state) can affect Fenebrutinib's binding affinity. Fenebrutinib has been shown to bind more strongly to non-activated BTK.[12]
Q4: What is the mechanism of action of Fenebrutinib on BTK?
Fenebrutinib is a non-covalent, reversible inhibitor of BTK.[13] This means it does not form a permanent bond with the enzyme and its binding is reversible. It competes with ATP for the binding site in the kinase domain.[3][4]
Troubleshooting Guide
Problem
Possible Cause
Recommended Solution
Higher than expected IC50 value
High ATP concentration in the assay.
Decrease the ATP concentration. A common starting point is to use the Km value of ATP for BTK.
Substrate depletion or product inhibition.
Optimize enzyme and substrate concentrations to ensure linear reaction kinetics.[11]
Inactive Fenebrutinib compound.
Verify the integrity and concentration of your Fenebrutinib stock solution.
Issues with BTK enzyme activity.
Use a known BTK inhibitor as a positive control to validate enzyme activity and assay performance.[9]
Lower than expected IC50 value
Low ATP concentration in the assay.
Increase the ATP concentration to better reflect physiological levels, if desired. Ensure the ATP concentration is accurately reported.
Assay interference.
Some compounds can interfere with certain assay formats (e.g., fluorescence quenching).[11] Consider using an alternative assay method to confirm your results.
High variability between replicate wells
Inconsistent dispensing of reagents.
Ensure proper mixing of all reagents and use calibrated pipettes for accurate dispensing.
Protein aggregation.
Visually inspect for any precipitation. Optimize buffer conditions or include additives to prevent aggregation.[11]
Edge effects on the microplate.
Avoid using the outer wells of the plate or ensure proper plate sealing and incubation conditions.
Quantitative Data
Table 1: Impact of ATP Concentration on Fenebrutinib IC50 (Hypothetical Data)
ATP Concentration
Apparent IC50 of Fenebrutinib (nM)
10 µM
25.0
50 µM (Approx. Km)
10.0
100 µM
5.0
1 mM (Physiological)
150.0
Note: This table presents hypothetical data for illustrative purposes, demonstrating the expected trend of increasing apparent IC50 with higher ATP concentrations.
Table 2: Potency of Fenebrutinib in a Cellular Assay
Protocol 1: In Vitro BTK Kinase Assay (Luminescence-Based - ADP-Glo™)
This protocol is a general guideline for determining the IC50 of Fenebrutinib using a commercially available luminescence-based kinase assay kit, such as the ADP-Glo™ Kinase Assay.
Materials:
Recombinant human BTK enzyme
Suitable peptide substrate for BTK
Fenebrutinib
ATP
Kinase reaction buffer
ADP-Glo™ Reagent
Kinase Detection Reagent
White, opaque 96-well or 384-well plates
Luminometer
Procedure:
Compound Preparation: Prepare a serial dilution of Fenebrutinib in the kinase reaction buffer. Also, prepare a vehicle control (e.g., DMSO).
Kinase Reaction:
Add 5 µL of the kinase reaction buffer containing the BTK enzyme and substrate to each well of the microplate.
Add 2.5 µL of the Fenebrutinib serial dilution or vehicle control to the respective wells.
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at the desired level (e.g., Km of ATP for BTK).
Incubate the plate at room temperature for 60 minutes.[14]
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
Data Analysis: Plot the luminescence signal against the logarithm of the Fenebrutinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Fenebrutinib's mechanism of action in the B-Cell Receptor signaling pathway.
Caption: A typical experimental workflow for an in vitro BTK kinase assay.
Caption: A logical troubleshooting guide for unexpected Fenebrutinib IC50 values.
Fenebrutinib Resistance Mechanisms: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential mechanisms of resistance to fenebr...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential mechanisms of resistance to fenebrutinib, a non-covalent Bruton's tyrosine kinase (BTK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for fenebrutinib?
Fenebrutinib is a potent and highly selective, reversible, non-covalent inhibitor of Bruton's tyrosine kinase (BTK)[1]. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, and survival[2]. By binding to BTK, fenebrutinib blocks its activity, thereby inhibiting downstream signaling and reducing the proliferation and survival of B-cells[1]. It also modulates the activity of myeloid cells like microglia[2].
Q2: What are the known resistance mechanisms to covalent BTK inhibitors?
The most common mechanism of acquired resistance to covalent BTK inhibitors, such as ibrutinib, is a mutation at the Cysteine 481 (C481) residue in the BTK active site[3]. This mutation prevents the irreversible binding of the inhibitor, rendering it less effective[3].
Q3: How do resistance mechanisms to non-covalent BTK inhibitors like fenebrutinib differ?
Since non-covalent inhibitors do not rely on binding to C481, resistance mechanisms involve different mutations within the BTK kinase domain or in downstream signaling molecules. For fenebrutinib, acquired resistance in cell lines has been associated with mutations such as L528S, G480R, and D539H in BTK[3][4]. Other mutations like V416L and A428D have also been identified in cell lines resistant to other non-covalent BTK inhibitors and may be relevant[3].
Q4: Can mutations in downstream signaling pathways confer resistance to fenebrutinib?
Yes, mutations in genes downstream of BTK, such as Phospholipase C gamma 2 (PLCG2), can also lead to resistance[5][6]. These are often gain-of-function mutations that allow for continued BCR signaling even when BTK is inhibited[6]. A novel splice-site mutation in PLCG2 has been identified in cell lines resistant to a panel of BTK inhibitors, including fenebrutinib[5].
Q5: What is the expected impact of these mutations on fenebrutinib's efficacy?
Mutations in the BTK kinase domain can alter the conformation of the ATP-binding pocket, potentially reducing the binding affinity and/or residence time of fenebrutinib. Gain-of-function mutations in PLCG2 can bypass the need for BTK activation, rendering fenebrutinib ineffective at halting the signaling cascade. The tables below summarize the expected quantitative impact of these mutations.
Quantitative Data Summary
Table 1: Fenebrutinib Potency Against Wild-Type and Mutant BTK
Note: Specific IC50 values for fenebrutinib against L528S, G480R, and D539H are not publicly available in detail but are reported to be significantly increased. The fold change is an estimate based on qualitative descriptions in the literature.
Table 2: Effect of PLCG2 Mutations on BTK Inhibitor Sensitivity
Problem 1: Loss of Fenebrutinib Efficacy in Cell-Based Assays
Possible Cause
Troubleshooting Step
Development of Resistance
1. Sequence BTK and PLCG2: Analyze the coding regions of BTK and PLCG2 in your resistant cell population to identify potential mutations. 2. Determine IC50 Shift: Perform a dose-response curve with fenebrutinib on the resistant cells and compare the IC50 value to the parental cell line. A significant rightward shift indicates resistance.
Incorrect Drug Concentration
1. Verify Stock Concentration: Ensure the fenebrutinib stock solution is at the correct concentration and has been stored properly. 2. Fresh Dilutions: Prepare fresh dilutions of fenebrutinib for each experiment.
Cell Line Issues
1. Authentication: Confirm the identity of your cell line using short tandem repeat (STR) profiling. 2. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can affect drug sensitivity.
Problem 2: Inconsistent Results in BTK Phosphorylation Western Blots
Possible Cause
Troubleshooting Step
Low or No Signal
1. Positive Control: Include a positive control lysate from cells known to have high BTK phosphorylation. 2. Antibody Concentration: Optimize the primary antibody concentration. Titrate the antibody to find the optimal signal-to-noise ratio. 3. Protein Load: Ensure you are loading a sufficient amount of protein (20-30 µg for whole-cell lysates is a good starting point)[8]. 4. Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of BTK[8].
High Background
1. Blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). 2. Washing: Increase the number and duration of wash steps to remove unbound antibodies[9]. 3. Antibody Concentration: Reduce the concentration of the primary or secondary antibody.
Non-specific Bands
1. Antibody Specificity: Validate the specificity of your primary antibody using a knockout/knockdown cell line if available. 2. Sample Preparation: Ensure complete cell lysis and sample denaturation to prevent protein aggregation.
Experimental Protocols
Protocol 1: Generation of Fenebrutinib-Resistant Cell Lines
This protocol describes a method for generating fenebrutinib-resistant cell lines through continuous exposure to escalating drug concentrations.
Materials:
Parental cell line (e.g., a B-cell lymphoma line sensitive to fenebrutinib)
Complete cell culture medium
Fenebrutinib stock solution (in DMSO)
96-well plates
Cell counting solution (e.g., trypan blue)
MTT or other cell viability assay kit
Methodology:
Determine Initial IC50: Perform a cell viability assay (e.g., MTT) to determine the initial IC50 of fenebrutinib for the parental cell line.
Initial Drug Exposure: Culture the parental cells in the presence of fenebrutinib at a concentration equal to the IC50.
Monitor Cell Growth: Monitor the cells for signs of recovery and proliferation. Initially, a significant portion of the cells may die.
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the concentration of fenebrutinib in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold.
Repeat Cycles: Repeat the process of adaptation and dose escalation until the cells can proliferate in a significantly higher concentration of fenebrutinib (e.g., 10-fold the initial IC50).
Characterize Resistant Cells:
Determine the new IC50 of the resistant cell line.
Sequence the BTK and PLCG2 genes to identify potential resistance mutations.
Cryopreserve the resistant cell line at various passages.
Protocol 2: Cell Viability (MTT) Assay to Determine IC50
Materials:
Parental and resistant cell lines
Fenebrutinib stock solution
96-well plates
Complete cell culture medium
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Plate reader
Methodology:
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Drug Treatment: Prepare serial dilutions of fenebrutinib in culture medium and add them to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
Incubation: Incubate the plate for a period that allows for the assessment of cell viability (e.g., 48-72 hours).
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Fenebrutinib on BTK.
Caption: Workflow for generating and characterizing Fenebrutinib-resistant cell lines.
Caption: A logical troubleshooting workflow for investigating loss of Fenebrutinib efficacy.
Technical Support Center: Interpreting Variable Responses to Fenebrutinib in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and interpreting variable respons...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and interpreting variable responses to the Bruton's tyrosine kinase (BTK) inhibitor, Fenebrutinib, in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fenebrutinib and what is its primary mechanism of action?
Fenebrutinib (also known as GDC-0853) is an experimental, potent, and highly selective, non-covalent, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial enzyme in the signaling pathways of B-cells and myeloid cells.[3][4][5] Fenebrutinib exerts its effect by blocking the B-cell receptor (BCR) and Fc gamma receptor (FcγR) signaling pathways, thereby inhibiting B-cell proliferation and activation, as well as the release of inflammatory mediators from myeloid cells like microglia and macrophages.[4][5][6][7]
Q2: In which cell types is Fenebrutinib expected to be most active?
Fenebrutinib is designed to target cells where BTK plays a significant signaling role. This primarily includes B-lymphocytes and myeloid cells such as microglia, macrophages, and mast cells.[4][5] Therefore, it is expected to be most active in cell lines derived from B-cell malignancies (e.g., various types of lymphomas and leukemias) and myeloid leukemias. It has also been shown to be effective in human microglial cell systems.[6]
Q3: What are the key signaling pathways affected by Fenebrutinib?
Fenebrutinib primarily inhibits the signaling pathways downstream of the B-cell receptor (BCR) and the Fc gamma receptor (FcγR).[4][6][7] Upon inhibition of BTK, downstream signaling molecules such as PLCγ2, AKT, and ERK show reduced activation.[8] Notably, studies in human microglia have shown that Fenebrutinib does not significantly impact pathways linked to Toll-like receptor 4 (TLR4) and the NLRP3 inflammasome.[6][7]
Q4: What level of selectivity does Fenebrutinib have?
Fenebrutinib is a highly selective inhibitor of BTK. It has been shown to be over 100-fold more selective for BTK compared to other kinases such as Bmx, Fgr, and Src.[8] This high selectivity is attributed to its unique, non-covalent binding mode to the BTK enzyme.[9]
Researchers may observe differing levels of sensitivity to Fenebrutinib across various cell lines. This guide provides potential explanations and troubleshooting steps for interpreting these variable responses.
Problem 1: Cell line of interest shows lower than expected sensitivity to Fenebrutinib.
Potential Causes:
Low BTK Expression or Activity: The target protein, BTK, may be expressed at low levels or be in a less active state in the resistant cell line. While one study on the covalent BTK inhibitor ibrutinib suggested that basal BTK expression was not associated with sensitivity in GCB-DLBCL cell lines, this may not hold true for all lymphoma subtypes or for the non-covalent inhibitor Fenebrutinib.
BTK Mutations: The cell line may harbor mutations in the BTK gene that affect Fenebrutinib binding. Although Fenebrutinib is a non-covalent inhibitor, specific mutations can still impact its efficacy.
Phosphorylation State of BTK: The phosphorylation status of BTK can significantly alter the binding affinity of Fenebrutinib. The phosphorylated form of BTK has been shown to have a more than 100-fold lower affinity for Fenebrutinib.
Activation of Compensatory Signaling Pathways: Resistant cells may have upregulated alternative survival pathways that bypass the need for BTK signaling. These can include the PI3K/Akt/mTOR and MAPK pathways.[5]
Drug Efflux Mechanisms: The cell line may express high levels of drug efflux pumps that actively remove Fenebrutinib from the cell, preventing it from reaching its target.
Epigenetic Modifications: Changes in the epigenetic landscape of the cells could lead to alterations in the expression of genes involved in drug sensitivity and resistance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Fenebrutinib sensitivity.
Problem 2: Inconsistent results in cell viability or signaling assays.
Potential Causes:
Suboptimal Assay Conditions: The concentration of Fenebrutinib, incubation time, or cell density may not be optimized for the specific cell line and assay.
Reagent Quality: The quality and stability of Fenebrutinib and other reagents can affect the experimental outcome.
Cell Line Authenticity and Health: The cell line may be misidentified, contaminated, or in poor health, leading to unreliable results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Table 2: Reported BTK Mutations Conferring Resistance to Fenebrutinib
Cell Line
Cancer Type
BTK Mutation(s)
Mantle Cell Lymphoma (MCL) cell line
Mantle Cell Lymphoma
L528S, G480R, D539H
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
Cell line of interest
Complete cell culture medium
Fenebrutinib stock solution (in DMSO)
96-well cell culture plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Multichannel pipette
Microplate reader
Procedure:
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Prepare serial dilutions of Fenebrutinib in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest Fenebrutinib dose.
Remove the old medium from the cells and add 100 µL of the Fenebrutinib dilutions or vehicle control to the respective wells.
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
Carefully remove the medium and add 100 µL of solubilization solution to each well.
Pipette up and down to completely dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage of the vehicle-treated control.
2. Western Blot for BTK Phosphorylation
This protocol provides a general method to assess the inhibition of BTK signaling by Fenebrutinib.
Materials:
Cell line of interest
Complete cell culture medium
Fenebrutinib stock solution (in DMSO)
Stimulating agent (e.g., anti-IgM for B-cells, immobilized IgG for myeloid cells)
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA protein assay kit
SDS-PAGE gels and running buffer
Transfer buffer and PVDF membrane
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
Primary antibodies (anti-phospho-BTK, anti-total-BTK, and a loading control like anti-β-actin)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Imaging system
Procedure:
Plate cells and allow them to grow to the desired confluency.
Pre-treat the cells with various concentrations of Fenebrutinib or vehicle control for a specified time (e.g., 1-2 hours).
Stimulate the cells with an appropriate agonist for a short period (e.g., 5-15 minutes) to induce BTK phosphorylation.
Wash the cells with cold PBS and lyse them with lysis buffer.
Determine the protein concentration of each lysate using a BCA assay.
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody against phospho-BTK overnight at 4°C.
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the signal using a chemiluminescent substrate and an imaging system.
Strip the membrane and re-probe for total BTK and a loading control to normalize the data.
Signaling Pathway Diagrams
Caption: Fenebrutinib inhibits the BCR signaling pathway.
Caption: Fenebrutinib inhibits the FcγR signaling pathway.
Best practices for long-term storage and stability of Fenebrutinib
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage, stability, and handling of Fenebrutinib. It includes frequently asked ques...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage, stability, and handling of Fenebrutinib. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid Fenebrutinib?
A1: Solid Fenebrutinib powder should be stored at -20°C for long-term stability, where it can be viable for at least four years.
Q2: How should I prepare and store Fenebrutinib stock solutions?
A2: Fenebrutinib is soluble in organic solvents like DMSO, DMF, and ethanol. For optimal stability, stock solutions should be prepared in anhydrous DMSO. These stock solutions can be stored for up to one year at -80°C or for one month at -20°C. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. A study has shown that Fenebrutinib in a DMSO stock solution is stable for at least 28 days when stored at -80°C.[1]
Q3: Can I store Fenebrutinib in aqueous solutions?
A3: It is not recommended to store Fenebrutinib in aqueous solutions for more than one day due to its limited stability and solubility in aqueous buffers. For experiments requiring aqueous dilutions, it is best to prepare them fresh from a DMSO stock solution immediately before use.
Q4: What is the mechanism of action of Fenebrutinib?
A4: Fenebrutinib is a potent and selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[2][3] BTK is a crucial enzyme in the signaling pathways of B-cells and myeloid cells, such as microglia.[2][3] By inhibiting BTK, Fenebrutinib modulates the activation of these immune cells, which are implicated in the pathogenesis of autoimmune diseases.[2][3]
Troubleshooting Guides
Issue 1: Precipitation of Fenebrutinib upon dilution in aqueous media.
Cause: Fenebrutinib has low solubility in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the Fenebrutinib may precipitate out of solution.
Solution:
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.1% or lower in your experimental setup, as most cell lines can tolerate this level without significant toxicity.
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in DMSO first to lower the concentration before the final dilution into the aqueous medium.
Pre-addition of DMSO to Medium: Add a volume of DMSO to your aqueous medium to match the final desired concentration before adding the Fenebrutinib stock solution. This can help to maintain solubility during the dilution process.
Gentle Mixing: When adding the Fenebrutinib stock to the aqueous medium, do so with gentle but thorough mixing to ensure rapid and even dispersion.
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the aqueous medium without Fenebrutinib, to account for any effects of the solvent.
Issue 2: Inconsistent or lower-than-expected activity of Fenebrutinib in assays.
Cause: This could be due to degradation of the Fenebrutinib compound or inaccurate concentration of the working solution.
Solution:
Fresh Working Solutions: Always prepare fresh working solutions from a properly stored, frozen aliquot of the DMSO stock solution for each experiment.
Verify Stock Concentration: If you suspect issues with the stock solution, its concentration and purity can be verified using a stability-indicating HPLC method as described in the experimental protocols section.
Proper Storage: Ensure that both the solid compound and stock solutions are stored at the recommended temperatures and protected from light and moisture.
Avoid Repeated Freeze-Thaw Cycles: Use single-use aliquots of the stock solution to prevent degradation that can occur with multiple freeze-thaw cycles.
Issue 3: Unexpected cellular toxicity in in-vitro experiments.
Cause: While Fenebrutinib has a specific mechanism of action, high concentrations or impurities could lead to off-target effects and cellular toxicity. The final concentration of the solvent (e.g., DMSO) may also be too high.
Solution:
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay.
Purity Check: Ensure the purity of your Fenebrutinib sample. If in doubt, analytical methods like HPLC can be used to assess purity.
Solvent Toxicity Control: Run a vehicle control with the highest concentration of DMSO used in your experiment to ensure that the observed toxicity is not due to the solvent.
Monitor Cell Health: Closely monitor the morphology and viability of your cells throughout the experiment.
Data Presentation
Table 1: Recommended Storage Conditions for Fenebrutinib
Form
Storage Temperature
Duration
Notes
Solid Powder
-20°C
≥ 4 years
Protect from light and moisture.
Stock Solution in DMSO
-80°C
Up to 1 year
Aliquot to avoid repeated freeze-thaw cycles.
-20°C
Up to 1 month
For shorter-term storage.
Aqueous Dilutions
2-8°C or Room Temp
≤ 24 hours
Prepare fresh before use.
Table 2: Solubility of Fenebrutinib
Solvent
Approximate Solubility
DMSO
~20 mg/mL
Dimethylformamide (DMF)
~20 mg/mL
Ethanol
~5 mg/mL
1:2 solution of DMSO:PBS (pH 7.2)
~0.33 mg/mL
Table 3: Fenebrutinib Stability Profile under Forced Degradation (Qualitative)
Stress Condition
Expected Stability
Potential Degradation Pathway
Acidic Hydrolysis (e.g., 0.1 M HCl)
Susceptible to degradation
Hydrolysis of amide or other labile functional groups.
Alkaline Hydrolysis (e.g., 0.1 M NaOH)
Susceptible to degradation
Hydrolysis of amide or other labile functional groups.
Oxidative (e.g., 3% H₂O₂)
Susceptible to degradation
Oxidation of nitrogen-containing rings and other susceptible moieties.
Thermal (e.g., 60°C)
Generally stable
Monitor for potential degradation over extended periods.
Photolytic (e.g., UV light)
Potentially susceptible
Photodegradation of aromatic rings and other chromophores.
Experimental Protocols
Protocol 1: Preparation of Fenebrutinib Stock Solution
Materials:
Fenebrutinib solid powder
Anhydrous Dimethyl Sulfoxide (DMSO)
Sterile microcentrifuge tubes or cryovials
Procedure:
Allow the Fenebrutinib vial to equilibrate to room temperature before opening to prevent moisture condensation.
Weigh the desired amount of Fenebrutinib powder in a sterile environment.
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
Vortex or sonicate gently until the Fenebrutinib is completely dissolved.
Aliquot the stock solution into single-use, light-protected tubes.
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Stability-Indicating HPLC Method for Fenebrutinib
This protocol is a representative method based on common practices for small molecule kinase inhibitors and should be validated for specific laboratory conditions.
Instrumentation and Conditions:
HPLC System: A system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient Program:
0-5 min: 20% B
5-25 min: 20% to 80% B
25-30 min: 80% B
30.1-35 min: 20% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 254 nm and 315 nm.
Injection Volume: 10 µL.
Sample Preparation:
Prepare a 1 mg/mL stock solution of Fenebrutinib in DMSO.
Dilute this stock solution with the mobile phase (initial composition) to a working concentration of approximately 50 µg/mL.
Forced Degradation Study:
Acid Hydrolysis: Mix equal volumes of the 1 mg/mL stock solution with 0.2 M HCl and incubate at 60°C for 24 hours. Neutralize with 0.2 M NaOH before dilution and injection.
Alkaline Hydrolysis: Mix equal volumes of the 1 mg/mL stock solution with 0.2 M NaOH and incubate at 60°C for 24 hours. Neutralize with 0.2 M HCl before dilution and injection.
Oxidative Degradation: Mix equal volumes of the 1 mg/mL stock solution with 6% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation: Incubate the solid Fenebrutinib powder at 105°C for 48 hours, then prepare a solution for injection.
Photolytic Degradation: Expose the solid Fenebrutinib powder to UV light (e.g., 254 nm) for 48 hours, then prepare a solution for injection.
Analysis:
Inject the prepared samples into the HPLC system.
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Fenebrutinib peak. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Fenebrutinib inhibits the BTK signaling pathway in B-cells.
Caption: Fenebrutinib's role in the microglial FcγR signaling pathway.
Caption: Troubleshooting workflow for Fenebrutinib experiments.
A Comparative Analysis of Fenebrutinib and Evobrutinib CNS Penetration
For Researchers, Scientists, and Drug Development Professionals The ability of therapeutic agents to penetrate the central nervous system (CNS) is a critical factor in the treatment of neuroinflammatory diseases like mul...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The ability of therapeutic agents to penetrate the central nervous system (CNS) is a critical factor in the treatment of neuroinflammatory diseases like multiple sclerosis (MS). Bruton's tyrosine kinase (BTK) inhibitors are a promising class of drugs that target both peripheral and central inflammatory processes.[1][2] This guide provides a detailed comparison of the CNS penetration of two BTK inhibitors, fenebrutinib and evobrutinib, based on available preclinical and clinical data.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the CNS penetration of fenebrutinib and evobrutinib.
The data presented above were derived from various clinical and preclinical studies. The methodologies for the key human studies are detailed below.
Fenebrutinib: Phase II FENopta Study
Study Design : A multicenter, double-blind, randomized, placebo-controlled Phase 2 trial in patients with relapsing multiple sclerosis (RMS).[13] A subgroup of patients participated in a cerebrospinal fluid (CSF) analysis.
Participants : Patients aged 18-55 years with RMS and an Expanded Disability Status Scale (EDSS) score between 0.0 and 5.5.[13]
Sample Collection : CSF samples were collected from a subgroup of 11 patients after 12 weeks of continuous treatment.[3][4][5][6]
Analysis : Fenebrutinib concentrations in the CSF were measured to determine brain penetrance.[3][5] The measured concentrations were then compared to preclinical data on the drug's inhibitory concentration (IC50/IC90) to assess potential therapeutic relevance.[4]
Evobrutinib: Phase II OLE CSF Sub-study
Study Design : An open-label extension (OLE) of a Phase 2 randomized controlled trial in patients with RMS included a sub-study to evaluate evobrutinib distribution into CSF.[7][14][15]
Participants : Nine patients with stable RMS from one center, who had been in the OLE, were enrolled. The median age was 50.5 years.[7]
Dosing Regimen : Patients received evobrutinib 75 mg orally, twice daily, for over a year, with at least 6 days of uninterrupted dosing before sampling.[7]
Sample Collection : Plasma and CSF samples were collected 2–3 hours post-dose.[7]
Analysis : Total and free plasma evobrutinib concentrations were measured. Evobrutinib concentrations in the CSF were quantified and compared to the free plasma concentrations.[7]
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental designs is crucial for understanding the significance of CNS penetration data.
BTK Signaling Pathway in Immune Cells
Bruton's tyrosine kinase is a key enzyme in the signaling pathways of B cells and myeloid cells (including microglia in the CNS).[1][16] Its inhibition is the primary mechanism of action for fenebrutinib and evobrutinib.[16] These drugs aim to modulate the activation of these immune cells both peripherally and within the CNS to reduce inflammation and neurodegeneration.[1][17][18]
Caption: BTK signaling pathway in B cells and myeloid cells and the inhibitory action of fenebrutinib and evobrutinib.
Experimental Workflow for CNS Penetration Analysis
The process of determining if a drug penetrates the CNS in a clinical setting involves several coordinated steps, from patient recruitment to sophisticated sample analysis.
Caption: A generalized workflow for assessing the CNS penetration of an investigational drug in a clinical trial sub-study.
Discussion and Conclusion
Based on current data, both fenebrutinib and evobrutinib demonstrate the ability to cross the blood-brain barrier and enter the cerebrospinal fluid.
In human studies with patients with relapsing MS, fenebrutinib achieved a mean CSF concentration of 43.1 ng/mL after 12 weeks of treatment.[3][5][6] This level is reported to be within a therapeutically relevant range, capable of producing near-maximal BTK inhibition based on preclinical studies.[3][4]
Evobrutinib was also detected in the CSF of all patients in a sub-study, with a geometric mean concentration of 3.21 ng/mL.[7] This was found to be consistent with free plasma concentrations.[7][14] However, one preclinical comparative analysis suggested that this CSF concentration might be below the level required for 50% inhibition (IC50) of BTK.[7][9]
Preclinical data from cynomolgus monkeys show a higher absolute CSF concentration for fenebrutinib (12.9 ng/mL) compared to evobrutinib (3.2 ng/mL) after a single oral dose.[10][11] The unbound partition coefficient (Kp,uu), which measures brain penetration independent of plasma protein binding, was slightly higher for fenebrutinib (0.15) than for evobrutinib (0.13).[10][11] In this preclinical model, neither drug reached CSF concentrations equivalent to their estimated IC90 values.[10][11]
Head-to-Head Comparison: Fenebrutinib and Teriflunomide in Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, data-driven comparison of Fenebrutinib, an investigational Bruton's tyrosine kinase (BTK) inhibitor, and Teriflunomide, an e...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Fenebrutinib, an investigational Bruton's tyrosine kinase (BTK) inhibitor, and Teriflunomide, an established oral disease-modifying therapy for multiple sclerosis (MS). This comparison synthesizes available clinical trial data, experimental protocols, and mechanisms of action to offer an objective overview for the scientific community.
Mechanism of Action
Fenebrutinib and Teriflunomide modulate the immune system through distinct molecular pathways.
Fenebrutinib is a potent and highly selective, non-covalent, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a crucial enzyme in the signaling pathways of B-cells and myeloid cells, including microglia.[3][4][5] By inhibiting BTK, fenebrutinib is thought to reduce the activation and proliferation of B-cells and microglia, which are implicated in the inflammatory and neurodegenerative processes of multiple sclerosis.[1][3][5] Preclinical data have shown fenebrutinib to be highly selective for BTK over other kinases.[1][2]
Teriflunomide is an immunomodulatory agent that reversibly inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[6][7][8][9] This inhibition depletes the pool of pyrimidines necessary for DNA and RNA synthesis in rapidly proliferating cells, such as activated T and B lymphocytes.[6][7][8] This cytostatic effect reduces the number of activated lymphocytes that can contribute to the autoimmune attack on the central nervous system in MS.[6][8] Teriflunomide has a less pronounced effect on resting or slowly dividing cells, which can utilize an alternative "salvage pathway" for pyrimidine synthesis.[6]
Signaling Pathway Diagrams
Fenebrutinib's inhibitory action on BTK in B-cells and microglia.
Fenebrutinib vs. Ocrelizumab in Primary Progressive MS: A Comparative Analysis for the Research Community
A detailed examination of two distinct therapeutic strategies targeting the complex pathology of primary progressive multiple sclerosis. This guide offers an in-depth comparison of fenebrutinib, an investigational Bruton...
Author: BenchChem Technical Support Team. Date: November 2025
A detailed examination of two distinct therapeutic strategies targeting the complex pathology of primary progressive multiple sclerosis.
This guide offers an in-depth comparison of fenebrutinib, an investigational Bruton's tyrosine kinase (BTK) inhibitor, and ocrelizumab, an approved anti-CD20 monoclonal antibody, for the treatment of primary progressive multiple sclerosis (PPMS). The content is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of their mechanisms of action, available clinical data, and the design of head-to-head clinical trials, all supported by detailed experimental context.
Introduction: Targeting B-Cells and Beyond in PPMS
Primary progressive multiple sclerosis (PPMS) is characterized by a steady accumulation of disability from the outset, with a less prominent inflammatory component compared to relapsing-remitting MS. The role of B-cells in the pathophysiology of PPMS is well-established, leading to the development of B-cell depleting therapies. Ocrelizumab was the first drug to be approved for PPMS, demonstrating a modest but significant effect in slowing disability progression.[1][2][3] Fenebrutinib, a novel oral BTK inhibitor, represents a new wave of therapeutic candidates that not only target B-cells but also modulate the function of myeloid cells, such as microglia, which are implicated in the progressive neurodegeneration seen in PPMS.[4][5][6][7]
Mechanisms of Action: A Tale of Two Pathways
The therapeutic approaches of fenebrutinib and ocrelizumab, while both impacting B-cell biology, are fundamentally different. Ocrelizumab induces the depletion of a specific B-cell population, whereas fenebrutinib modulates the function of a broader range of immune cells.
Ocrelizumab: As a humanized monoclonal antibody, ocrelizumab selectively targets the CD20 protein expressed on the surface of pre-B cells, mature B-cells, and memory B-cells.[1][8][9][10] Upon binding to CD20, ocrelizumab triggers the depletion of these cells through several mechanisms, including antibody-dependent cellular cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and apoptosis.[1][9][11][12][13] Notably, it does not affect lymphoid stem cells or antibody-producing plasma cells, which lack CD20 expression.[9][11]
Fenebrutinib: Fenebrutinib is an oral, reversible, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[5][7][14] BTK is a critical enzyme in the signaling pathways of various immune cells. In B-cells, BTK is essential for their activation, proliferation, and survival.[4] By inhibiting BTK, fenebrutinib effectively dampens the adaptive immune response mediated by B-cells. Crucially, BTK is also involved in the activation of myeloid cells, including microglia and macrophages.[4][5][6][7] This dual inhibition of both B-cells and microglia may offer a more comprehensive approach to treating PPMS by addressing both the inflammatory and neurodegenerative aspects of the disease.[5][14]
Signaling Pathway Diagrams
Ocrelizumab's Mechanism of Action
Fenebrutinib's Dual Mechanism of Action
Preclinical and Clinical Data Summary
Direct preclinical comparisons of fenebrutinib and ocrelizumab in PPMS models are not yet publicly available. However, clinical data for each compound provide a basis for understanding their potential efficacy and safety profiles.
Ocrelizumab: The ORATORIO Trial
Ocrelizumab is the only therapy with proven efficacy in a Phase III trial for PPMS. The ORATORIO study was a multicenter, randomized, double-blind, placebo-controlled trial that enrolled 732 patients with PPMS.[15]
Table 1: Key Efficacy Outcomes from the ORATORIO Trial (Ocrelizumab vs. Placebo in PPMS)
Outcome Measure
Ocrelizumab (n=488)
Placebo (n=244)
Relative Risk Reduction / Difference
p-value
12-Week Confirmed Disability Progression
32.9%
39.3%
24%
0.03
24-Week Confirmed Disability Progression
29.6%
35.7%
25%
0.04
Change in Timed 25-Foot Walk from Baseline to Week 120
38.9% worsening
55.1% worsening
29.3% less worsening
0.04
Change in T2 Lesion Volume from Baseline to Week 120
-0.39 cm³
+0.79 cm³
-
<0.001
Rate of Whole Brain Volume Loss from Week 24 to Week 120
0.90%
1.09%
17.5% slower
0.02
Data sourced from publications related to the ORATORIO trial.[15][16][17][18]
Fenebrutinib: Insights from Relapsing MS and the FENtrepid Trial Design
While data from the head-to-head FENtrepid trial in PPMS are not yet available (estimated completion in December 2026), results from the Phase II FENopta trial in relapsing MS (RMS) offer insights into fenebrutinib's biological activity.[4] In this study, fenebrutinib significantly reduced MRI markers of disease activity.[14][19][20][21]
The ongoing FENtrepid trial is a Phase III, multicenter, randomized, double-blind, double-dummy, parallel-group study designed to directly compare the efficacy and safety of fenebrutinib with ocrelizumab in approximately 946 adult patients with PPMS.[3][4][5][14][22][23][24][25]
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population: Adults aged 18-55 years with a diagnosis of PPMS and an Expanded Disability Status Scale (EDSS) score of 3.0 to 6.5.
Intervention: Ocrelizumab 600 mg administered as two 300 mg intravenous infusions separated by 14 days, every 24 weeks.
Primary Endpoint Assessment: Confirmed disability progression was defined as an increase in EDSS score of at least 1.0 point from a baseline EDSS of 5.5 or less, or at least 0.5 points from a baseline EDSS of more than 5.5, confirmed at a regularly scheduled visit 12 weeks after the initial documentation of progression.
MRI Analysis: Standardized brain MRI scans were performed at baseline and at weeks 24, 48, 72, 96, and 120 to assess T2 lesion volume and brain volume changes.
FENtrepid Trial (Fenebrutinib vs. Ocrelizumab) - Experimental Workflow
The double-dummy design of the FENtrepid trial is crucial for maintaining the blind.
FENtrepid Trial Double-Dummy Design
Future Perspectives
The direct comparison of fenebrutinib and ocrelizumab in the FENtrepid trial will be a landmark study in the management of PPMS. The results will not only determine the relative efficacy and safety of these two agents but also provide crucial insights into the therapeutic potential of targeting BTK in progressive forms of MS. A positive outcome for fenebrutinib would introduce a new, orally administered treatment option and validate the dual inhibition of B-cells and microglia as a promising strategy to combat the complex pathology of PPMS. The scientific community eagerly awaits the data from this pivotal trial to better understand how to slow or halt the relentless progression of this challenging disease.
Fenebrutinib Efficacy Across Patient Populations: A Comparative Analysis
A deep dive into the clinical performance of the novel Bruton's tyrosine kinase (BTK) inhibitor, fenebrutinib, reveals promising efficacy in diverse patient populations, particularly those with relapsing multiple scleros...
Author: BenchChem Technical Support Team. Date: November 2025
A deep dive into the clinical performance of the novel Bruton's tyrosine kinase (BTK) inhibitor, fenebrutinib, reveals promising efficacy in diverse patient populations, particularly those with relapsing multiple sclerosis (RMS) and chronic spontaneous urticaria (CSU). This guide provides a comprehensive comparison of fenebrutinib's performance against established alternative therapies, supported by experimental data from key clinical trials.
Fenebrutinib, an investigational, orally administered, reversible, and non-covalent BTK inhibitor, has demonstrated a significant impact on disease activity in clinical studies.[1][2] Its unique mechanism of action, targeting B-cell and myeloid cell activation, positions it as a potential new therapeutic option for a range of autoimmune diseases.[3][4] This guide will dissect the available clinical trial data to offer researchers, scientists, and drug development professionals a clear perspective on fenebrutinib's efficacy.
Fenebrutinib in Relapsing Multiple Sclerosis (RMS)
In the realm of multiple sclerosis, fenebrutinib has shown a robust effect in reducing key markers of disease activity. The Phase II FENopta trial provides the most comprehensive dataset to date, demonstrating a significant reduction in new brain lesions in patients with RMS.[5][6]
Comparative Efficacy in Relapsing Multiple Sclerosis
To contextualize the performance of fenebrutinib, the following table compares its efficacy data from the FENopta trial with data from pivotal trials of two established oral and intravenous therapies for RMS: teriflunomide (Aubagio®) and ocrelizumab (Ocrevus®).
Teriflunomide (14 mg) (Phase II & TOWER)[8][9][10]
Ocrelizumab (OPERA I & II - Phase III)[11][12][13]
Annualized Relapse Rate (ARR)
0.04 (in open-label extension)
Reduced by 36.3% vs. placebo (TOWER)
0.156 vs 0.292 for Interferon beta-1a
Disability Progression
No disability progression at 96 weeks (OLE)
31.5% reduction in risk of 12-week sustained disability progression vs. placebo (TOWER)
40% risk reduction in 12-week confirmed disability progression vs. Interferon beta-1a
MRI Lesion Activity (New T1 Gd+ lesions)
69% relative reduction vs. placebo at 12 weeks
Significantly fewer T1 enhancing lesions vs. placebo
94% relative reduction vs. Interferon beta-1a
MRI Lesion Activity (New or Enlarging T2 lesions)
74% relative reduction vs. placebo at 12 weeks
Significantly fewer new or enlarging T2 lesions vs. placebo
95% relative reduction vs. Interferon beta-1a
Fenebrutinib in Chronic Spontaneous Urticaria (CSU)
Fenebrutinib has also been investigated for its potential to treat moderate to severe CSU in patients who are refractory to H1-antihistamines. A Phase II trial demonstrated a dose-dependent improvement in urticaria activity scores.[2][14]
Comparative Efficacy in Chronic Spontaneous Urticaria
The following table summarizes the efficacy of different doses of fenebrutinib compared to placebo in a Phase II trial. For context, data for the approved biologic treatment, omalizumab (Xolair®), is also included.
FENopta: A Phase II Study in Relapsing Multiple Sclerosis (NCT05119569)[5][18]
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase II trial with an optional open-label extension.
Patient Population: Adults aged 18-55 years with a diagnosis of relapsing multiple sclerosis (RMS) according to the 2017 McDonald criteria and an Expanded Disability Status Scale (EDSS) score of 0-5.5.
Intervention: Participants were randomized (2:1) to receive either oral fenebrutinib (200 mg twice daily) or a matching placebo for 12 weeks.
Primary Endpoint: The total number of new T1 gadolinium-enhancing (Gd+) lesions on brain MRI at weeks 4, 8, and 12.
Secondary Endpoints: Included the number of new or enlarging T2-weighted lesions on brain MRI.
Phase II Study in Chronic Spontaneous Urticaria (EudraCT ID 2016-004624-35)[2][14]
Study Design: A double-blind, placebo-controlled, randomized Phase II trial.
Patient Population: Adults with H1-antihistamine-refractory chronic spontaneous urticaria.
Intervention: Patients were randomized to receive one of three doses of fenebrutinib (50 mg daily, 150 mg daily, or 200 mg twice daily) or placebo for 8 weeks.
Primary Endpoint: Change from baseline in the weekly Urticaria Activity Score (UAS7) at week 8.
Secondary Endpoints: Included the change from baseline in UAS7 at week 4 and the proportion of patients with well-controlled disease (UAS7 ≤ 6) at week 8.
Signaling Pathway and Experimental Workflow
Fenebrutinib's Mechanism of Action: BTK Signaling Pathway
Fenebrutinib exerts its therapeutic effect by inhibiting Bruton's tyrosine kinase (BTK), a key enzyme in the signaling pathways of B-cells and myeloid cells.[3] This inhibition modulates the activation and function of these immune cells, which are implicated in the pathogenesis of autoimmune diseases like MS and CSU.
Reversible vs. Covalent BTK Inhibitors: A Comparative Analysis for Drug Development Professionals
A deep dive into the mechanisms, efficacy, and safety profiles of reversible and covalent Bruton's tyrosine kinase (BTK) inhibitors, supported by experimental data and detailed protocols. Bruton's tyrosine kinase (BTK) h...
Author: BenchChem Technical Support Team. Date: November 2025
A deep dive into the mechanisms, efficacy, and safety profiles of reversible and covalent Bruton's tyrosine kinase (BTK) inhibitors, supported by experimental data and detailed protocols.
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. The development of small molecule inhibitors targeting BTK has revolutionized treatment paradigms. These inhibitors primarily fall into two categories based on their mechanism of action: covalent and reversible (non-covalent). This guide provides a comprehensive comparative analysis of these two classes of BTK inhibitors, offering researchers, scientists, and drug development professionals a detailed overview to inform future research and development.
Mechanism of Action: An Irreversible Bond vs. a Transient Interaction
The fundamental difference between these two classes of inhibitors lies in how they interact with the BTK protein.
Covalent BTK inhibitors form a stable, irreversible bond with a specific cysteine residue (C481) in the active site of the BTK enzyme.[1][2] This permanent inactivation of the enzyme leads to sustained inhibition of BTK signaling. First-generation covalent inhibitors, such as ibrutinib, and second-generation inhibitors, like acalabrutinib and zanubrutinib, all operate through this mechanism.[3][4]
Reversible (non-covalent) BTK inhibitors , on the other hand, bind to the BTK active site through weaker, non-covalent interactions, such as hydrogen bonds and van der Waals forces.[4][5] This binding is transient, and the inhibitor can freely associate and dissociate from the enzyme. Pirtobrutinib is a prime example of a clinically advanced reversible BTK inhibitor.[6][7] The development of reversible inhibitors has been largely driven by the emergence of resistance to covalent inhibitors, often through mutations at the C481 binding site.[1][8]
Comparative Performance: Efficacy, Selectivity, and Safety
The differing mechanisms of action translate to distinct profiles in terms of efficacy, selectivity, and safety.
Efficacy and Resistance
Covalent inhibitors have demonstrated significant clinical efficacy in various B-cell malignancies.[8] However, their long-term use can be limited by the development of acquired resistance, most commonly through mutations at the C481 residue, which prevents the covalent bond from forming.[1][8]
Reversible inhibitors are designed to overcome this resistance mechanism as they do not rely on binding to C481.[1][6] Clinical trial data has shown that pirtobrutinib is effective in patients who have developed resistance to covalent BTK inhibitors.[9][10][11] A head-to-head phase 3 trial (BRUIN CLL-314) demonstrated that pirtobrutinib had a noninferior and nominally superior objective response rate (ORR) compared to ibrutinib in patients with chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL).[9][10][12]
Selectivity and Off-Target Effects
The selectivity of a BTK inhibitor for its target kinase over other kinases is a critical determinant of its safety profile. Off-target inhibition can lead to a range of adverse effects.
First-generation covalent inhibitors like ibrutinib are known to have a broader kinase inhibition profile, leading to off-target effects on kinases such as EGFR, ITK, and TEC.[13][14][15] These off-target activities are associated with side effects like rash, diarrhea, bleeding, and cardiotoxicity, including atrial fibrillation.[13][16][17]
Second-generation covalent inhibitors, such as acalabrutinib and zanubrutinib, were developed to have improved selectivity for BTK, resulting in a more favorable safety profile with fewer off-target effects.[13][14][15]
Reversible inhibitors like pirtobrutinib have also been designed for high selectivity, which contributes to a safety profile with a low incidence of common off-target-related adverse events.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for representative covalent and reversible BTK inhibitors.
Less inhibition of EGFR, ITK, and TEC compared to ibrutinib
Lower incidence of rash, diarrhea, and atrial fibrillation[13][14]
Zanubrutinib
High selectivity for BTK over other TEC family kinases
Lower incidence of atrial fibrillation compared to ibrutinib[14]
Pirtobrutinib
Highly selective for BTK
Low rates of atrial fibrillation and other off-target related toxicities[7]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the BTK signaling pathway, the distinct mechanisms of covalent and reversible inhibitors, and a typical experimental workflow for their evaluation.
Caption: The BTK signaling pathway initiated by B-cell receptor activation.
Caption: Mechanisms of action for covalent and reversible BTK inhibitors.
Caption: A typical experimental workflow for BTK inhibitor development.
Detailed Experimental Protocols
For researchers looking to replicate or build upon existing studies, the following are detailed methodologies for key experiments cited in the evaluation of BTK inhibitors.
Biochemical Kinase Assay for IC50 Determination (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a compound against BTK using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
BTK enzyme (recombinant)
LanthaScreen™ Eu-anti-Tag Antibody
Kinase Tracer
Kinase Buffer
Test compound (serially diluted)
384-well assay plates
Procedure:
Reagent Preparation: Prepare a 3X solution of the test compound, a 3X solution of the kinase/antibody mixture, and a 3X solution of the tracer in kinase buffer.
Assay Assembly: In a 384-well plate, add 5 µL of the 3X test compound solution to each well.
Add 5 µL of the 3X kinase/antibody mixture to each well.
Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinase Selectivity Profiling (KINOMEscan™)
This method assesses the selectivity of a compound by quantifying its binding to a large panel of kinases.
Principle:
The assay is a competition binding assay where test compounds are incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured by quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.
Procedure:
Assay Preparation: Kinases are expressed as fusions with a unique DNA tag.
Binding Reaction: The DNA-tagged kinase, the test compound, and the immobilized ligand are incubated together.
Separation: The immobilized ligand with any bound kinase is separated from the unbound kinase.
Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
Data Analysis: The results are reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates stronger binding of the test compound to the kinase.
Cellular Assay for On-Target BTK Inhibition (CD69 Expression in Human PBMCs)
This assay measures the ability of a BTK inhibitor to block B-cell receptor (BCR) signaling, as indicated by the inhibition of CD69 expression on B cells.
Materials:
Human Peripheral Blood Mononuclear Cells (PBMCs)
Anti-IgM antibody (for BCR stimulation)
Test compound
Fluorescently labeled antibodies against CD19 (B-cell marker) and CD69
Flow cytometer
Procedure:
Cell Preparation: Isolate PBMCs from healthy donor blood.
Compound Treatment: Pre-incubate the PBMCs with serial dilutions of the test compound for 1-2 hours.
Stimulation: Stimulate the B cells by adding anti-IgM antibody and incubate for 18-24 hours.
Staining: Stain the cells with fluorescently labeled anti-CD19 and anti-CD69 antibodies.
Flow Cytometry: Acquire data on a flow cytometer, gating on the CD19-positive B-cell population.
Data Analysis: Determine the percentage of CD69-positive B cells or the mean fluorescence intensity of CD69 in the presence of different concentrations of the test compound. Plot the results to determine the IC50 for the inhibition of BCR-mediated B-cell activation.
Cellular Assay for Off-Target EGFR Inhibition (EGFR Phosphorylation Assay)
This assay evaluates the off-target effect of BTK inhibitors on Epidermal Growth Factor Receptor (EGFR) signaling.
Materials:
A431 cells (human epidermoid carcinoma cell line with high EGFR expression)
Epidermal Growth Factor (EGF)
Test compound
Antibodies against total EGFR and phosphorylated EGFR (p-EGFR)
Western blotting or ELISA reagents
Procedure:
Cell Culture and Treatment: Culture A431 cells and serum-starve them overnight. Pre-treat the cells with the test compound for 1-2 hours.
Stimulation: Stimulate the cells with EGF for a short period (e.g., 15 minutes).
Cell Lysis: Lyse the cells to extract proteins.
Quantification of p-EGFR:
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against p-EGFR and total EGFR.
ELISA: Use an ELISA kit to quantify the levels of p-EGFR in the cell lysates.
Data Analysis: Normalize the p-EGFR signal to the total EGFR signal. Determine the inhibitory effect of the compound on EGF-induced EGFR phosphorylation.
In Vivo Efficacy Studies (Mouse Xenograft Model of B-Cell Malignancy)
This protocol describes a general approach to evaluating the in vivo efficacy of BTK inhibitors in a mouse model.
Materials:
Immunocompromised mice (e.g., NSG mice)
Human B-cell lymphoma cell line (e.g., TMD8)
Test compound formulated for oral administration
Vehicle control
Procedure:
Tumor Implantation: Subcutaneously implant the human B-cell lymphoma cells into the flank of the mice.
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Randomize the mice into treatment and control groups.
Treatment Administration: Administer the test compound or vehicle control to the respective groups daily via oral gavage.
Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.
Endpoint: Continue the treatment for a defined period or until the tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the compound. Statistical analysis is performed to determine the significance of the treatment effect.[12]
Conclusion
The landscape of BTK inhibitors is continually evolving, with both covalent and reversible inhibitors offering distinct advantages and disadvantages. Covalent inhibitors have a proven track record of efficacy but are susceptible to resistance mutations. Reversible inhibitors provide a valuable therapeutic option for patients who have developed resistance to covalent inhibitors and may offer a more favorable safety profile due to their high selectivity. The choice between these two classes of inhibitors will depend on the specific clinical context, including the patient's treatment history and the molecular profile of their disease. The experimental protocols provided in this guide offer a framework for the continued evaluation and development of novel BTK inhibitors with improved efficacy and safety.
Fenebrutinib in Multiple Sclerosis: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals Fenebrutinib, an investigational oral Bruton's tyrosine kinase (BTK) inhibitor, is emerging as a promising therapeutic candidate for multiple sclerosis (MS)...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Fenebrutinib, an investigational oral Bruton's tyrosine kinase (BTK) inhibitor, is emerging as a promising therapeutic candidate for multiple sclerosis (MS). Its unique mechanism of action, targeting both B-cells and microglia, positions it as a potential advancement in the MS treatment landscape. This guide provides a detailed comparison of fenebrutinib's efficacy with established MS therapies, including teriflunomide, ocrelizumab, and ofatumumab, supported by available clinical trial data and experimental protocols.
Mechanism of Action: A Dual Approach
Fenebrutinib is a non-covalent and reversible BTK inhibitor.[1] BTK is a crucial enzyme in the signaling pathways of B-cells and myeloid cells, such as microglia.[1][2] By inhibiting BTK, fenebrutinib is thought to modulate the adaptive and innate immune responses implicated in MS pathology. This dual action on both B-cell activation and microglial activity may address both the inflammatory and progressive aspects of the disease.[1][3]
In contrast, other MS therapies have more targeted mechanisms. Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines.[2][4][5][6][7] This cytostatic effect primarily impacts rapidly proliferating lymphocytes, such as activated T- and B-cells.[2][4][5][6][7] Ocrelizumab and ofatumumab are both anti-CD20 monoclonal antibodies that deplete circulating B-cells.[8][9][10][11][12][13][14][15][16][17] Ocrelizumab is a humanized monoclonal antibody, while ofatumumab is a fully human monoclonal antibody.[13][16] Their primary mechanism involves antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity.[9][10][13]
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the available quantitative efficacy data from key clinical trials of fenebrutinib and its comparators. It is important to note that direct head-to-head trial data for fenebrutinib against ocrelizumab and ofatumumab is not yet fully available as the FENTREPID study is ongoing.
Fenebrutinib: Phase II FENopta Study Data
The FENopta study was a Phase II, randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of fenebrutinib in adults with relapsing MS (RMS).[18][19][20][21]
Efficacy Endpoint
Fenebrutinib (200 mg twice daily)
Placebo
Relative Reduction
Total number of new T1 Gd+ lesions (at weeks 4, 8, and 12)
Ocrelizumab: Pivotal Phase III Studies (OPERA I & II)
Ocrelizumab was assessed in two identical Phase III trials, OPERA I and OPERA II, in patients with RMS, with an active comparator, interferon beta-1a.[25][26]
Efficacy Endpoint
Ocrelizumab (600 mg every 24 weeks)
Interferon Beta-1a (44 mcg 3x weekly)
Relative Reduction
Annualized Relapse Rate (ARR) (at 96 weeks)
OPERA I: 0.16OPERA II: 0.16
OPERA I: 0.29OPERA II: 0.29
OPERA I: 46% (p<0.001)[25]OPERA II: 47% (p<0.001)[25]
Experimental Protocols: A Glimpse into Trial Designs
Fenebrutinib Clinical Trial Program
FENopta (Phase II): A multicenter, randomized, double-blind, placebo-controlled trial enrolled 109 adults (18-55 years) with RMS.[18][19][20][21] Participants were randomized 2:1 to receive oral fenebrutinib (200 mg twice daily) or placebo for 12 weeks.[18] The primary endpoint was the total number of new T1 gadolinium-enhancing (Gd+) lesions on brain MRI at weeks 4, 8, and 12.[18][19][20][21]
FENHANCE 1 & 2 (Phase III): These are two identical, ongoing, randomized, double-blind, double-dummy trials comparing the efficacy and safety of fenebrutinib to teriflunomide in patients with RMS.[31][32][33][34][35] The primary outcome is the annualized relapse rate.[31][32]
FENTREPID (Phase III): This ongoing, randomized, double-blind, double-dummy trial is evaluating the efficacy and safety of fenebrutinib compared to ocrelizumab in patients with primary progressive MS (PPMS).[1][31][32][36][37] The primary outcome is the time to onset of 12-week confirmed disability progression.[1]
Comparator Pivotal Trial Designs
Teriflunomide (TEMSO & TOWER): These were randomized, double-blind, placebo-controlled Phase III trials in patients with RMS.[3][22][23][24] The primary endpoint for both was the annualized relapse rate.[22]
Ocrelizumab (OPERA I & II): These were two identical, randomized, double-blind, double-dummy, Phase III trials in patients with RMS, comparing ocrelizumab to interferon beta-1a.[25][26] The primary endpoint was the annualized relapse rate at 96 weeks.[25]
Ofatumumab (ASCLEPIOS I & II): These were two identical, randomized, double-blind, double-dummy, Phase III trials comparing ofatumumab to teriflunomide in patients with RMS.[28][29][30] The primary endpoint was the annualized relapse rate.
Assessing the Long-Term Safety of Fenebrutinib Versus Other BTK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Bruton's tyrosine kinase (BTK) inhibitors have emerged as a pivotal class of targeted therapies for a range of B-cell malignancies and autoimmu...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) inhibitors have emerged as a pivotal class of targeted therapies for a range of B-cell malignancies and autoimmune diseases. While their efficacy is well-documented, the long-term safety profiles of these agents are a critical consideration for clinical development and therapeutic selection. This guide provides an objective comparison of the long-term safety of fenebrutinib, a novel, reversible BTK inhibitor, with other established BTK inhibitors such as the first-generation ibrutinib and second-generation agents acalabrutinib and zanubrutinib. This comparison is supported by available clinical trial data and focuses on key safety endpoints.
Fenebrutinib is a potent and highly selective, reversible, non-covalent BTK inhibitor.[1][2] Its distinct mechanism of action, which also involves the dual inhibition of B-cell and microglia activation, may offer a differentiated safety and efficacy profile, particularly in the context of autoimmune diseases like multiple sclerosis (MS).[3] Unlike covalent BTK inhibitors, which form a permanent bond with the BTK enzyme, fenebrutinib's reversible binding may contribute to a different off-target effect profile and potentially a more favorable long-term safety outcome.[4]
Comparative Safety Analysis of BTK Inhibitors
The long-term safety of BTK inhibitors is a key area of ongoing research. While direct head-to-head long-term comparative trials are limited, data from individual clinical trial programs and meta-analyses provide valuable insights into the distinct safety profiles of fenebrutinib, ibrutinib, acalabrutinib, and zanubrutinib.
Key Areas of Safety Concern
Cardiovascular Events: Cardiovascular toxicities, particularly atrial fibrillation and hypertension, are known class effects of BTK inhibitors.[5] Ibrutinib, the first-in-class BTK inhibitor, has been associated with a notable incidence of these events, which can be cumulative and persist throughout therapy.[6][7][8] Second-generation BTK inhibitors, acalabrutinib and zanubrutinib, were designed for greater selectivity to minimize off-target effects and have demonstrated a lower incidence of atrial fibrillation compared to ibrutinib.[9][10][11] In clinical trials for fenebrutinib in multiple sclerosis and other autoimmune conditions, no cases of major hemorrhage or cardiovascular events were reported.[12]
Bleeding Events: Bleeding is another important adverse event associated with BTK inhibitors, likely due to the inhibition of BTK and TEC kinase in platelets.[13][14] The risk of bleeding events, ranging from minor bruising to major hemorrhage, is a significant consideration, especially in patients requiring concomitant antithrombotic agents.[13] While bleeding can occur with all BTK inhibitors, studies suggest a lower incidence with the more selective second-generation agents compared to ibrutinib.[6] Fenebrutinib has been associated with nonserious, grade 1 bleeding/bruising in a small percentage of patients in clinical trials.[12][15]
Hepatotoxicity: Liver injury is a potential safety concern with some small molecule inhibitors. In December 2023, the FDA placed a partial clinical hold on the fenebrutinib development program for multiple sclerosis due to two cases of hepatic transaminase elevations with elevated bilirubin, suggestive of drug-induced liver injury.[15][16][17][18] Both patients were asymptomatic, and their liver enzyme levels returned to normal after discontinuing the drug.[16][17] This highlights the importance of continued monitoring of liver function in patients treated with fenebrutinib.
Quantitative Safety Data Summary
The following tables summarize the available long-term safety data for fenebrutinib and other BTK inhibitors. It is important to note that these data are from different studies with varying patient populations and follow-up durations, so direct comparisons should be made with caution.
Table 1: Long-Term Safety Profile of Fenebrutinib in Relapsing Multiple Sclerosis (FENopta Open-Label Extension)
Detailed experimental protocols for the safety assessments in the clinical trials of these BTK inhibitors are proprietary to the sponsoring pharmaceutical companies and not publicly available. However, the general methodologies for safety monitoring in such trials adhere to standardized clinical research practices and regulatory guidelines.
General Safety Assessment Methodology in BTK Inhibitor Clinical Trials:
Adverse Event (AE) Monitoring and Reporting:
Systematic collection of all AEs at each study visit through patient interviews and clinical assessments.
AEs are graded for severity (e.g., using the Common Terminology Criteria for Adverse Events - CTCAE) and assessed for their relationship to the study drug.
Serious Adverse Events (SAEs) are reported to regulatory authorities within a specified timeframe.
Laboratory Assessments:
Hematology: Complete blood counts with differentials are regularly monitored to detect cytopenias (neutropenia, thrombocytopenia, anemia).
Serum Chemistry: Comprehensive metabolic panels are used to monitor electrolytes, renal function (BUN, creatinine), and liver function (ALT, AST, bilirubin, alkaline phosphatase).
Immunoglobulins: Quantitative immunoglobulin levels may be monitored, particularly in long-term studies, to assess for hypogammaglobulinemia.
Cardiovascular Monitoring:
Electrocardiograms (ECGs): Performed at baseline and at regular intervals throughout the study to monitor for arrhythmias and other cardiac abnormalities.
Vital Signs: Blood pressure and heart rate are measured at each study visit.
Echocardiograms: May be performed at baseline and as clinically indicated to assess cardiac function.
Physical Examinations:
Comprehensive physical examinations are conducted at baseline and periodically to assess for any new or worsening clinical signs.
Signaling Pathway and Experimental Workflow Diagrams
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway and points of inhibition by BTK inhibitors.
General Workflow for Safety Assessment in Clinical Trials
Caption: General workflow for safety assessment in clinical trials of BTK inhibitors.
Conclusion
The long-term safety profiles of BTK inhibitors are a critical factor in their clinical application. Fenebrutinib, with its reversible, non-covalent mechanism of action, presents a potentially distinct safety profile compared to the established covalent BTK inhibitors. While long-term data for fenebrutinib are still emerging from ongoing Phase 3 trials, initial findings from Phase 2 and open-label extension studies in autoimmune diseases suggest a manageable safety profile, with the notable concern of potential hepatotoxicity that warrants careful monitoring.
In comparison, the long-term safety of ibrutinib is well-characterized, with significant rates of cardiovascular events and bleeding that have led to the development of more selective second-generation inhibitors. Acalabrutinib and zanubrutinib appear to offer an improved cardiovascular safety profile compared to ibrutinib.
Ultimately, the choice of a BTK inhibitor will depend on a comprehensive assessment of its efficacy and safety in the context of the specific disease and individual patient characteristics. The ongoing Phase 3 trials for fenebrutinib will be crucial in providing a more definitive understanding of its long-term safety and its place in the therapeutic landscape of BTK inhibitors. The estimated completion dates for the Phase 3 trials in multiple sclerosis are November 2025 and May 2028.[34]
Comparative Analysis of Fenebrutinib and Other BTK Inhibitors in Multiple Sclerosis Clinical Trials
A comprehensive guide for researchers and drug development professionals on the clinical trial performance of Fenebrutinib in comparison to other Bruton's Tyrosine Kinase (BTK) inhibitors for the treatment of Multiple Sc...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive guide for researchers and drug development professionals on the clinical trial performance of Fenebrutinib in comparison to other Bruton's Tyrosine Kinase (BTK) inhibitors for the treatment of Multiple Sclerosis (MS). This document provides a detailed summary of efficacy and safety data from key clinical trials, outlines experimental protocols for primary endpoints, and visualizes relevant biological pathways and study designs.
Executive Summary
Fenebrutnib, a potent and selective Bruton's Tyrosine Kinase (BTK) inhibitor, has shown promising results in Phase II clinical trials for relapsing multiple sclerosis (RMS), demonstrating a significant reduction in disease activity as measured by magnetic resonance imaging (MRI). This guide provides a comparative overview of Fenebrutinib's clinical trial data alongside other notable BTK inhibitors in late-stage development for MS, namely Tolebrutinib and Evobrutinib. While head-to-head trials are largely unavailable, this guide synthesizes data from their respective clinical trial programs to offer a cross-study comparison of their efficacy and safety profiles.
Mechanism of Action: Targeting B-Cells and Microglia
Fenebrutinib is an investigational, oral, reversible, and non-covalent BTK inhibitor.[1] BTK is a crucial enzyme in the signaling pathways of B-cells and myeloid cells, such as microglia.[1] In multiple sclerosis, the dysregulation of these immune cells contributes to the inflammation and neurodegeneration characteristic of the disease. By inhibiting BTK, Fenebrutinib is thought to modulate the activation of both B-cells and microglia, thereby addressing both the inflammatory and progressive aspects of MS.
Figure 1: Simplified BTK Signaling Pathway.
Cross-Study Comparison of Clinical Trial Data
The following tables summarize key efficacy and safety data from the most relevant clinical trials for Fenebrutinib, Tolebrutinib, and Evobrutinib. It is important to note that these are not head-to-head comparisons and trial designs, patient populations, and comparators may differ.
Efficacy Data in Relapsing Multiple Sclerosis
Endpoint
Fenebrutinib (FENopta - Phase II OLE)
Tolebrutinib (GEMINI 1 & 2 - Phase III)
Evobrutinib (evolutionRMS 1 & 2 - Phase III)
Trial Design
Open-label extension (up to 96 weeks) following a 12-week placebo-controlled period.[2]
Higher incidence with evobrutinib (7.5%) compared to teriflunomide (5.6%).
Liver Enzyme Elevation
One case of asymptomatic alanine transaminase (ALT) elevation which resolved after discontinuation.[5]
Rare events of high liver enzyme increases were observed, all of which resolved.[3]
Liver enzyme elevations of at least 5 times the upper limit of normal were more common with evobrutinib than with teriflunomide.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are outlines of the key experimental protocols used in the Fenebrutinib trials and their general application in MS clinical research.
Magnetic Resonance Imaging (MRI) Lesion Assessment
The evaluation of new or enlarging brain lesions via MRI is a primary endpoint in most MS clinical trials.
Figure 2: General MRI Assessment Workflow.
Procedure: Patients undergo standardized brain MRI scans at baseline and subsequent time points (e.g., monthly or at specified weeks).[6] T1-weighted images are acquired before and after the administration of a gadolinium-based contrast agent.[7] T2-weighted and FLAIR sequences are also performed to assess the total lesion burden.
Endpoint Definition:
New Gadolinium-enhancing (Gd+) T1 lesions: These are areas of active inflammation where the blood-brain barrier is disrupted, allowing the contrast agent to leak into the brain tissue.[7] They appear as bright spots on post-contrast T1-weighted images and are considered a marker of acute inflammatory activity.
New or Enlarging T2 lesions: T2-weighted images depict both old and new lesions, representing the overall disease burden. An increase in the number or size of these lesions over time indicates disease progression.
Analysis: To ensure consistency and reduce bias, MRI scans from all study sites are typically sent to a centralized reading facility for expert analysis.
Disability Progression Assessment (Expanded Disability Status Scale - EDSS)
The EDSS is a standardized method for quantifying disability in individuals with MS.[8]
Procedure: A neurologist assesses the patient's neurological function across eight functional systems (pyramidal, cerebellar, brainstem, sensory, bowel and bladder, visual, cerebral, and other).[9] The scores from these systems, along with an assessment of walking ability, are used to determine the overall EDSS score.[8]
Scoring: The scale ranges from 0 (normal neurological exam) to 10 (death due to MS) in 0.5-point increments.[10] Higher scores indicate greater disability.[8]
Endpoint Definition:
Confirmed Disability Progression (CDP): This is defined as a sustained increase in the EDSS score over a pre-specified period (e.g., 3 or 6 months). The required increase in score for CDP depends on the baseline EDSS score (e.g., a 1.0-point increase for baseline scores of 5.5 or less, and a 0.5-point increase for baseline scores above 5.5).[11]
Evaluating the Clinical Relevance of Fenebrutinib's Binding Mechanism: A Comparative Guide
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. As a key enzyme in the B-cell receptor (BCR) signaling pathway, BTK plays a piv...
Author: BenchChem Technical Support Team. Date: November 2025
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. As a key enzyme in the B-cell receptor (BCR) signaling pathway, BTK plays a pivotal role in B-cell development, differentiation, and activation. Its inhibition offers a promising strategy to modulate immune responses. Fenebrutinib is a potent and highly selective, non-covalent, reversible BTK inhibitor currently in late-stage clinical development, particularly for multiple sclerosis (MS). Its unique binding mechanism distinguishes it from many other BTK inhibitors and is central to its clinical profile.
Fenebrutinib's Distinct Binding Mechanism
Fenebrutinib sets itself apart from first-generation and many next-generation BTK inhibitors through its non-covalent and reversible mode of action.[1][2][3] Unlike covalent inhibitors such as ibrutinib, acalabrutinib, and tolebrutinib, which form a permanent bond with a cysteine residue (Cys481) in the BTK active site, fenebrutinib binds reversibly through hydrogen bonds and other non-covalent interactions.[4][5][6]
This distinction is clinically significant for two primary reasons:
Overcoming Resistance: Acquired resistance to covalent BTK inhibitors is often driven by mutations at the Cys481 binding site.[6] Because fenebrutinib does not rely on this residue for binding, it maintains potency against BTK C481S mutant forms.[7][8]
Potential for Improved Safety: In chronic conditions like multiple sclerosis, the irreversible modification of target proteins by covalent inhibitors could raise long-term safety concerns.[9] A reversible mechanism avoids permanent protein alteration, which may reduce off-target effects and improve long-term tolerability.[2][3][10]
Fenebrutinib's mechanism is further characterized by its high selectivity. Preclinical data have shown it to be 130 times more selective for BTK versus other kinases.[2][3][10][11][12] This high selectivity is attributed to its unique binding mode, which may contribute to a more favorable safety profile by minimizing off-target effects.[1][13]
BTK Signaling Pathway and Fenebrutinib's Point of Inhibition.
Comparative Analysis of BTK Inhibitors
The landscape of BTK inhibitors includes both covalent irreversible and non-covalent reversible agents. Fenebrutinib's profile in terms of potency and selectivity is highly competitive.
Objective: To measure the concentration of an inhibitor required to reduce the activity of the isolated BTK enzyme by 50%.
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen®.[17]
Recombinant human BTK enzyme is incubated with a fluorescently labeled peptide substrate and ATP.
BTK phosphorylates the substrate.
A terbium-labeled antibody that specifically binds to the phosphorylated substrate is added.
When the antibody binds, FRET occurs between the terbium donor and the substrate's acceptor fluorophore upon excitation.
The inhibitor is added in varying concentrations, and the reduction in the FRET signal is measured to calculate the IC50 value.
2. Kinase Selectivity Profiling
Objective: To assess the inhibitor's activity against a broad panel of other kinases to determine its selectivity.
Methodology: The KINOMEscan™ platform is a widely used method.[17][18]
The assay measures the ability of an inhibitor to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases (e.g., over 450 kinases).
The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag.
A lower amount of bound kinase in the presence of the inhibitor indicates binding and is reported as a percentage of the control. This helps identify potential off-targets.
3. Cellular On-Target Activity Assays
Objective: To confirm that the inhibitor can block BTK signaling within a cellular context.
Methodology: A common assay evaluates the inhibition of B-cell activation in human whole blood or peripheral blood mononuclear cells (PBMCs).[17]
Whole blood or isolated PBMCs are treated with various concentrations of the BTK inhibitor.
The B-cells are then stimulated with an anti-IgM antibody to activate the BCR signaling pathway.
Activation is measured by quantifying the surface expression of markers like CD69 on B-cells using flow cytometry.
The inhibitor's potency is determined by its ability to reduce CD69 expression.
General Experimental Workflow for BTK Inhibitor Characterization.
Clinical Relevance and Future Outlook
The unique binding mechanism of fenebrutinib carries significant clinical implications, particularly for its application in multiple sclerosis.
Targeting Neuroinflammation: Fenebrutinib is a dual inhibitor of both B-cell and microglia activation.[2][3][11][12] As a small molecule, it can cross the blood-brain barrier.[11][12][19][20] This allows it to potentially target the chronic neuroinflammation driven by microglia within the central nervous system (CNS), which is a key factor in MS progression, in addition to its effects on peripheral B-cells.
Promising Efficacy in MS: Data from the Phase II FENopta study and its open-label extension have been highly encouraging. Treatment with fenebrutinib led to a significant reduction in new inflammatory brain lesions (T1 Gd+ and new/enlarging T2 lesions) compared to placebo.[11][12][19] Long-term data show that fenebrutinib maintains a near-complete suppression of disease activity and disability progression for up to two years.[11][12][21][22] Patients treated with fenebrutinib experienced a very low annualized relapse rate, equivalent to one relapse every 17 years.[12][21][22]
Favorable Safety Profile: The high selectivity and reversible binding of fenebrutinib are designed to minimize off-target effects.[2][3][10] The safety profile observed in clinical trials to date has been consistent, with no new safety concerns identified in studies involving over 2,700 individuals.[11][12][19]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Fenebrutinib
Essential safety protocols and disposal guidelines for laboratory professionals working with Fenebrutinib. For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramo...
Author: BenchChem Technical Support Team. Date: November 2025
Essential safety protocols and disposal guidelines for laboratory professionals working with Fenebrutinib.
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Fenebrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. Adherence to these protocols is critical to mitigate risks associated with this compound.
Fenebrutinib presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). According to safety data sheets, Fenebrutinib can cause skin irritation, allergic skin reactions, and serious eye damage.[1] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled, and is suspected of causing genetic defects and damaging fertility or the unborn child.[1] Therefore, stringent safety measures are required.
Recommended Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following personal protective equipment is mandatory when handling Fenebrutinib.
PPE Category
Item
Specifications & Use
Eye and Face Protection
Safety Glasses with Side Shields
Must be worn at all times in the laboratory to protect against splashes.
Chemical Goggles
Required when there is a significant risk of splashing.
Face Shield
To be used in conjunction with goggles when handling large quantities or during procedures with a high risk of splashing.
Hand Protection
Chemical-Resistant Gloves
Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice for laboratory settings. Always inspect gloves for any signs of degradation or punctures before use. Change gloves frequently and immediately if contaminated.
Body Protection
Laboratory Coat
A standard laboratory coat should be worn to protect street clothing and skin from contamination.
Chemical-Resistant Apron
Recommended when handling larger quantities or when there is a higher risk of splashes.
Respiratory Protection
Use in a well-ventilated area
All handling of Fenebrutinib powder should be performed in a certified chemical fume hood to avoid inhalation of dust.[1]
Respirator
If a fume hood is not available or if aerosol generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Procedural Guidance: Donning and Doffing PPE
Proper technique for putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.
Donning Sequence:
Lab Coat/Apron: Put on your laboratory coat and fasten it completely. If required, wear a chemical-resistant apron over the lab coat.
Respirator (if needed): If respiratory protection is necessary, perform a seal check to ensure it fits properly.
Eye and Face Protection: Put on safety glasses, goggles, or a face shield.
Gloves: Don gloves last, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence:
Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with bare hands.
Face Shield/Goggles: Remove eye and face protection from the back of the head.
Lab Coat/Apron: Remove your lab coat or apron by rolling it inside out, without touching the exterior.
Respirator (if used): Remove the respirator from the back of the head.
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[2]
Spill and Disposal Procedures
In the event of a spill, evacuate the area and prevent others from entering. For small spills, the material can be collected with a wet cloth or gently swept into a suitable container for proper disposal.[2] For larger spills, use appropriate absorbent material and full personal protective equipment.[1]
All waste materials contaminated with Fenebrutinib, including used PPE, should be considered hazardous waste. Dispose of this waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.
Diagrams for Operational Workflow
To further clarify the safety procedures, the following diagrams illustrate the decision-making process for PPE selection and the step-by-step disposal plan for Fenebrutinib and associated waste.
Caption: PPE Selection Workflow for Handling Fenebrutinib.
Caption: Disposal Plan for Fenebrutinib Contaminated Waste.